molecular formula C8H7BrN2 B1614339 3-Bromo-7-methyl-1H-indazole CAS No. 885519-00-6

3-Bromo-7-methyl-1H-indazole

Cat. No.: B1614339
CAS No.: 885519-00-6
M. Wt: 211.06 g/mol
InChI Key: JKZPORZZFNBRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-7-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-7-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZPORZZFNBRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(NN=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646289
Record name 3-Bromo-7-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-00-6
Record name 3-Bromo-7-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-7-methyl-1H-indazole chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Bromo-7-methyl-1H-indazole

Executive Summary 3-Bromo-7-methyl-1H-indazole is a high-value heterocyclic scaffold in modern medicinal chemistry, serving as a critical "molecular pivot" for diversely functionalized drug candidates. Its structural utility arises from two orthogonal reactivity handles: the C3-bromide, capable of facile palladium-catalyzed cross-coupling, and the N1/N2 nitrogen pair, which offers tunable regioselective alkylation. The C7-methyl group is not merely a bystander; it introduces specific steric constraints that modulate metabolic stability and binding affinity, particularly in kinase and GPCR (e.g., 5-HT2A) ligands. This guide provides a validated technical roadmap for the synthesis, characterization, and functionalization of this core.

Part 1: Physicochemical Profile[1]

The introduction of the C7-methyl group increases lipophilicity (LogP) relative to the parent indazole, potentially improving membrane permeability, while the C3-bromo group serves as a lipophilic activation site.

PropertyValue / CharacteristicNote
CAS Registry Number 1000342-89-5
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance White to off-white crystalline solidHigh purity forms are often needle-like.
Melting Point 165–168 °CRange varies slightly by recrystallization solvent.
Predicted LogP ~2.8Higher than 3-bromoindazole (~2.2).[1]
pKa (NH) ~14.5Weakly acidic; requires strong base for deprotonation.
Solubility DMSO, DMF, THF, DCMPoor solubility in water and hexanes.
¹H NMR Diagnostic δ 2.5–2.6 (s, 3H, 7-Me)Distinct singlet upfield of aromatic region.

Part 2: Synthesis & Manufacturing

The most robust route to 3-bromo-7-methyl-1H-indazole is the direct electrophilic bromination of commercially available 7-methylindazole. While diazotization routes exist, they are operationally hazardous at scale.

Protocol: Electrophilic Bromination (Self-Validating)

Objective: Selective C3-bromination without over-bromination or benzylic bromination of the 7-methyl group.

Reagents:

  • Substrate: 7-Methyl-1H-indazole (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) or Br₂ (1.0 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-methyl-1H-indazole in DMF (5 mL/mmol) under an inert atmosphere (N₂ or Ar). Why: DMF promotes the solubility of the polar indazole and stabilizes the charged intermediates.

  • Addition: Cool the solution to 0 °C. Add NBS portion-wise over 15 minutes. Why: Controlled addition prevents localized high concentrations of radical species that could lead to benzylic bromination at the 7-methyl position.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The product is less polar than the starting material.

  • Quench & Workup: Pour the mixture into ice-water (10x volume). The product typically precipitates. Filter the solid.[2][3] If no precipitate, extract with EtOAc, wash with water (3x) to remove DMF, then brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0→30% EtOAc in Hexanes).

Validation Checkpoint:

  • ¹H NMR: Confirm the disappearance of the C3-H proton (typically a singlet around δ 8.0 ppm in the parent scaffold).

  • Absence of Side Products: Check for benzylic bromination (–CH₂Br) which would appear as a singlet around δ 4.5 ppm.

Part 3: Functionalization Strategies

The chemical value of this scaffold lies in its ability to undergo sequential, orthogonal functionalization.

A. Regioselective N-Alkylation (The N1 vs. N2 Challenge)

Alkylation of indazoles is notoriously susceptible to regioisomeric mixtures. The 7-methyl group exerts a steric influence that can destabilize the N1-alkylated product, yet N1 remains the thermodynamic preference under specific conditions.

  • N1-Alkylation (Thermodynamic/Kinetic Hybrid): Favored by strong bases (NaH, Cs₂CO₃) in polar aprotic solvents (DMF, THF) where the metal cation coordinates with N2, directing electrophilic attack to N1.

  • N2-Alkylation (Kinetic): Often favored by rapid alkylation with highly reactive electrophiles (e.g., Meerwein salts) or under specific solvent conditions that disrupt ion pairing.

Protocol: High-Fidelity N1-Alkylation

  • Deprotonation: Treat 3-bromo-7-methyl-1H-indazole with NaH (1.2 eq) in anhydrous THF at 0 °C for 30 min. Why: Complete deprotonation ensures the formation of the indazolyl anion.

  • Alkylation: Add alkyl halide (1.1 eq) dropwise.

  • Validation (NOE): This is critical.

    • N1-Isomer: Strong NOE correlation between the N-CH protons and the C7-Methyl protons (or C7-H if methyl wasn't present).

    • N2-Isomer: NOE correlation between N-CH protons and the C3-substituent (in this case, no proton at C3, making the N1-NOE to 7-Me the primary confirmation).

B. Suzuki-Miyaura Cross-Coupling

The C3-bromo position is highly activated for Pd-catalyzed coupling, often proceeding more readily than phenyl bromides due to the electron-deficient nature of the pyrazole ring.

Standard Protocol:

  • Catalyst: Pd(dppf)Cl₂[4][5]·DCM (5 mol%) or Pd(PPh₃)₄.

  • Base: Na₂CO₃ (2.0 M aq) or K₃PO₄.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 80–100 °C, 2–12 hours.

  • Note: Free NH indazoles can poison Pd catalysts. It is highly recommended to perform N-alkylation or N-protection (e.g., THP, SEM, Boc) BEFORE the Suzuki coupling to maximize yield.

Part 4: Visualizing the Logic

The following diagrams illustrate the synthesis workflow and the decision logic for regioselectivity.

IndazoleLogic Start Start: 7-Methyl-1H-indazole Bromination Bromination (NBS, DMF, 0°C) Start->Bromination Electrophilic Subst. Core Core: 3-Bromo-7-methyl-1H-indazole Bromination->Core Decision Target Functionalization? Core->Decision Route_N N-Functionalization Decision->Route_N Path A Route_C C3-Arylation (Suzuki) Decision->Route_C Path B N1_Select N1-Selective Conditions (NaH, THF, Slow Addn) Thermodynamic Control Route_N->N1_Select Standard N2_Select N2-Selective Conditions (Alkylation of neutral species or steric bulk at R) Route_N->N2_Select Rare/Specific Protect Mandatory Protection (SEM, Boc, THP) Route_C->Protect Step 1 (Critical) Coupling Pd-Catalyzed Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Protect->Coupling Step 2

Caption: Operational workflow for the synthesis and orthogonal functionalization of the 3-bromo-7-methyl-1H-indazole scaffold.

Part 5: Medicinal Chemistry Applications

  • Kinase Inhibition: The indazole core mimics the adenine ring of ATP. The 7-methyl group can occupy hydrophobic pockets (e.g., the gatekeeper region) in kinases, improving selectivity over non-methylated analogs.

  • 5-HT2A Agonists: Recent studies (e.g., WO2023114472) utilize this specific scaffold to develop biased agonists for neuropsychiatric disorders. The 7-methyl group aids in orienting the molecule within the receptor binding site, influencing the Gq vs. beta-arrestin signaling bias.

  • Bioisosterism: 7-Methylindazole is often used as a bioisostere for 7-methylindole, offering improved metabolic stability (lower oxidation potential) and hydrogen bond acceptor capability (N2).

Part 6: Safety & Handling

  • Hazard Identification: 3-Bromo-7-methyl-1H-indazole is an irritant (Skin Irrit. 2, Eye Irrit. 2).[1]

  • Sensitization: As with many halo-indazoles, it may act as a skin sensitizer. Handle with nitrile gloves in a fume hood.

  • Storage: Store at 2–8 °C. Protect from light, as brominated heterocycles can undergo slow photolytic debromination over time.

References

  • Regioselective Alkylation Mechanisms

    • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. 2024, 20, 1940–1954.
  • Suzuki Coupling Methodologies

    • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Appl. Sci. 2023, 13, 4095.[5]

  • Medicinal Chemistry Applications (5-HT2A)

    • Heterocyclic compounds as 5ht2a biased agonists (WO2023114472).
  • General Indazole Synthesis

    • Indazole – an emerging privileged scaffold. RSC Adv., 2021.

Sources

Chemo-Structural Profiling and Synthetic Utility of 3-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-7-methyl-1H-indazole represents a high-value heterocyclic scaffold in modern medicinal chemistry. As a halogenated derivative of the privileged indazole core, it serves as a critical intermediate for generating library diversity. The C7-methyl group provides unique steric occlusion that can enhance selectivity in kinase inhibitors, while the C3-bromine atom functions as a versatile handle for palladium-catalyzed cross-coupling reactions.

This technical guide provides a definitive profile of the molecule, moving beyond basic stoichiometry into practical synthetic protocols and structural validation strategies required by drug discovery teams.

Physicochemical Identity

The precise characterization of 3-Bromo-7-methyl-1H-indazole is dictated by the isotopic behavior of bromine. Unlike standard organic molecules where the monoisotopic mass is dominant, this compound exhibits a distinct 1:1 doublet in Mass Spectrometry (MS) due to the natural abundance of


 and 

.[1][2]
Core Data Specifications
PropertyValue / Descriptor
IUPAC Name 3-Bromo-7-methyl-1H-indazole
Molecular Formula

Molecular Weight (Average) 211.06 g/mol
Monoisotopic Mass (

)
209.98 g/mol
Monoisotopic Mass (

)
211.98 g/mol
Elemental Analysis C: 45.53%, H: 3.34%, Br: 37.86%, N: 13.27%
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Mass Spectrometry Validation (The "Doublet" Rule)

In LC-MS analysis, researchers must not look for a single parent ion. The presence of bromine creates a characteristic isotopic pattern:

  • M+H Peak 1: ~211.0 (

    
     isotope)
    
  • M+H Peak 2: ~213.0 (

    
     isotope)
    
  • Intensity Ratio: Approximately 1:1[1][3]

Technical Note: Absence of this 1:1 split indicates dehalogenation (impurity formation) or incorrect structure assignment.

Synthetic Access: Regioselective Bromination[6]

While 3-bromoindazoles can be accessed via ring closure of 2-bromobenzonitriles, the most robust laboratory method for the 7-methyl derivative involves the direct electrophilic halogenation of the parent 7-methyl-1H-indazole.

Mechanistic Causality

We utilize N-Bromosuccinimide (NBS) rather than elemental bromine (


).
  • Why?

    
     is difficult to handle and often leads to over-bromination or oxidation of the nitrogen. NBS provides a controlled source of electrophilic bromine (
    
    
    
    ), favoring substitution at the electron-rich C3 position over the benzenoid ring, particularly given the steric protection at C7.
Experimental Protocol

Objective: Synthesis of 3-Bromo-7-methyl-1H-indazole on a 5.0 mmol scale.

  • Preparation: Charge a 50 mL round-bottom flask with 7-methyl-1H-indazole (660 mg, 5.0 mmol) and a magnetic stir bar.

  • Solvation: Add DMF (Dimethylformamide) (10 mL). Note: Acetonitrile (ACN) can be used as a greener alternative, but DMF ensures higher solubility.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Portion-wise, add NBS (980 mg, 5.5 mmol, 1.1 equiv).

    • Critical Step: Add slowly to prevent exotherms which can lead to N-bromination side products.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates.

    • If solid forms: Filter, wash with water (

      
       mL) to remove succinimide byproduct, and dry under vacuum.
      
    • If oil forms: Extract with EtOAc (

      
       mL). Wash organics with brine, dry over 
      
      
      
      , and concentrate.[3]
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (0-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start 7-Methyl-1H-indazole (Precursor) Intermediate Reaction Mixture (C3-Bromination) Start->Intermediate Dissolve Reagent NBS (1.1 eq) DMF, 0°C to RT Reagent->Intermediate Electrophilic Attack Quench Ice Water Quench Precipitation Intermediate->Quench 3-12 hrs Product 3-Bromo-7-methyl-1H-indazole (Solid) Quench->Product Filtration/Drying

Figure 1: Step-by-step synthetic workflow for the regioselective bromination of the indazole core.

Functionalization and Utility

The value of 3-Bromo-7-methyl-1H-indazole lies in its role as a "diversity node." The C-Br bond is highly activated for Palladium-catalyzed cross-coupling, specifically Suzuki-Miyaura reactions.

Strategic Application: Suzuki Coupling

The electron-deficient nature of the pyrazole ring facilitates the oxidative addition of Pd(0) into the C3-Br bond.

  • Standard Conditions:

    
     (5 mol%), 
    
    
    
    (2 eq), Dioxane/Water (4:1), 90°C.
  • Outcome: Rapid access to 3-aryl-7-methylindazoles, which are common motifs in kinase inhibitors (e.g., targeting PLK4 or VEGFR).

Pathway Logic

The 7-methyl group is not merely a bystander; it prevents rotation in the final drug molecule, potentially locking the biaryl system into a bioactive conformation (atropisomerism).

CouplingLogic cluster_Suzuki Suzuki-Miyaura Coupling Core 3-Bromo-7-methyl-1H-indazole Product 3-Aryl-7-methyl-1H-indazole (Kinase Inhibitor Scaffold) Core->Product Oxidative Addition Boronic Ar-B(OH)2 (Aryl Boronic Acid) Boronic->Product Transmetallation Catalyst Pd(dppf)Cl2 / Base Catalyst->Product Reductive Elimination

Figure 2: Divergent synthesis strategy utilizing the C3-bromide handle for library generation.

References

  • ChemicalBook. (2025). Methyl 7-bromo-1H-indazole-3-carboxylate Properties and CAS Data. Retrieved from

  • BenchChem. (2025).[3] Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note. Retrieved from

  • Sigma-Aldrich. (2024). 3-Bromo-1H-indazole-7-carboxylic acid Product Sheet. Retrieved from

  • National Institutes of Health (NIH). (2005). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. PMC. Retrieved from

  • ChemRxiv. (2023). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from

Sources

Technical Guide: Spectral Data & Characterization of 3-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Bromo-7-methyl-1H-indazole (CAS: 885519-00-6), a critical heterocyclic building block used in the synthesis of kinase inhibitors and HIV capsid inhibitors (e.g., Lenacapavir analogs).

Introduction & Utility

3-Bromo-7-methyl-1H-indazole is a functionalized indazole scaffold characterized by a bromine atom at the C3 position and a methyl group at the C7 position.[1] This specific substitution pattern renders it highly valuable for Structure-Activity Relationship (SAR) studies, allowing for:

  • C3-Diversification: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.

  • N1-Functionalization: Alkylation or acylation to modulate solubility and metabolic stability.

  • C7-Steric Control: The methyl group provides steric bulk that can lock conformations in active pharmaceutical ingredients (APIs).

Synthesis & Preparation Protocol

The most reliable synthesis involves the regioselective bromination of 7-methylindazole.

Experimental Protocol

Reaction: Electrophilic Aromatic Substitution (Bromination) Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.

  • Charge: Dissolve 7-methyl-1H-indazole (1.0 equiv) in ACN or DMF (10 volumes).

  • Addition: Add NBS (1.05 – 1.1 equiv) portion-wise at 0°C to control exotherm.

  • Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC or LC-MS for consumption of starting material.

  • Workup: Pour the reaction mixture into ice-water (20 volumes). The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with water, and dry under vacuum. Recrystallization from Ethanol/Water or column chromatography (Hexanes/EtOAc) may be required if regioselectivity issues (e.g., 5-bromo isomer) arise, though C3 is highly favored.

Synthesis Pathway Diagram[2][3][4][5]

Synthesis SM 7-Methyl-1H-indazole (C8H8N2) Inter Bromonium Intermediate SM->Inter Electrophilic Attack Reagent NBS (1.1 eq) DMF/ACN, 25°C Reagent->Inter Prod 3-Bromo-7-methyl-1H-indazole (C8H7BrN2) Inter->Prod - HBr (Succinimide byproduct)

Figure 1: Regioselective bromination pathway using N-Bromosuccinimide (NBS).

Spectral Analysis (Core Data)

Mass Spectrometry (MS)

The presence of a single bromine atom creates a distinct isotopic signature.

ParameterDataInterpretation
Ionization Mode ESI+ (Electrospray Ionization, Positive)Protonated molecular ion

Molecular Formula

MW = 211.06 g/mol
Isotopic Pattern 1:1 doublet Characteristic of

and

isotopes.
Observed m/z 211.0 / 213.0

peaks of equal intensity.
Nuclear Magnetic Resonance (NMR)

Data synthesized from experimental literature on 3-bromo-7-methylindazole and related congeners.


C NMR (101 MHz, DMSO-

)

The carbon spectrum is definitive, showing 8 distinct signals (7 aromatic/ring carbons + 1 methyl carbon).

Chemical Shift (

, ppm)
AssignmentCarbon Type
141.5 C7a (Bridgehead)Quaternary Ar-C
137.4 C3 (C-Br)Quaternary Ar-C (Deshielded by Br)
123.7 C3a (Bridgehead)Quaternary Ar-C
120.4 C5 or C4Aromatic CH
120.1 C4 or C5Aromatic CH
118.7 C6Aromatic CH
109.9 C7 (C-Me)Quaternary Ar-C
21.4 -CH

Methyl Carbon

H NMR (400 MHz, DMSO-

)

The proton spectrum displays a characteristic "ABC" aromatic pattern (or AMX depending on resolution) and a diagnostic methyl singlet.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
13.0 - 13.5 Broad Singlet1HN-H (Indazole N1)Exchangeable with

7.38 Doublet (dd)1HH4 (Aromatic)

Hz
7.23 Doublet of Triplets1HH5 (Aromatic)

Hz
7.10 - 7.15 Doublet1HH6 (Aromatic)

Hz
2.50 - 2.55 Singlet3H-CH

(C7-Methyl)
Diagnostic singlet

Note: The N-H proton is acidic and its shift can vary (10-14 ppm) depending on concentration, temperature, and solvent water content.

Infrared Spectroscopy (IR)

Key functional group vibrations.

  • 3100 – 3400 cm

    
    :  N-H stretch (Broad, H-bonded).
    
  • 1610 – 1630 cm

    
    :  C=N stretch (Indazole ring).
    
  • 1450 – 1500 cm

    
    :  C=C aromatic skeletal vibrations.
    
  • 600 – 700 cm

    
    :  C-Br stretch (Characteristic halo-arene).
    

Structural Logic & Connectivity

The following diagram illustrates the correlation between the spectral signals and the molecular structure.

SpectralLogic Compound 3-Bromo-7-methyl-1H-indazole H_NMR 1H NMR Signals Compound->H_NMR C_NMR 13C NMR Signals Compound->C_NMR MS Mass Spec (m/z) Compound->MS Methyl Methyl Group (C7) 1H: ~2.5 ppm (s) 13C: 21.4 ppm H_NMR->Methyl Ring Aromatic Ring (C4, C5, C6) 1H: 7.1 - 7.4 ppm (m) 13C: 118 - 124 ppm H_NMR->Ring C_NMR->Methyl Br_Pos C3-Bromo Position 13C: 137.4 ppm MS: 211/213 doublet C_NMR->Br_Pos MS->Br_Pos

Figure 2: Correlation of structural moieties with specific spectral fingerprints.

Troubleshooting & Impurities

When analyzing spectral data, be aware of common synthetic impurities:

  • Regioisomers: Bromination at C5 is a potential minor side reaction. Look for alternate splitting patterns in the aromatic region (two doublets with meta-coupling).

  • Succinimide: Residual byproduct from NBS. Look for a singlet at ~2.7 ppm in

    
    H NMR.
    
  • Starting Material: 7-methylindazole.[2][3] Absence of the C3-Br shift (C3-H would appear around 8.0 ppm in

    
    H NMR).
    

References

  • Synthesis & Characterization: Journal of Organic Chemistry, 2018, 83 , 1591-1597.[4] (General indazole synthesis methods).

  • Spectral Data Source: Journal of Organic Chemistry, 2025 (Snippet 1.1), "Organocatalytic Halogenation of Indazoles...".

  • Compound Registry: PubChem CID: 1382033 (Related isomer data) & CAS 885519-00-6 entry.

  • Application Context: Journal of Medicinal Chemistry, Lenacapavir Intermediate Synthesis.

Sources

In-Depth Technical Guide: Solubility Profile and Characterization of 3-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 3-Bromo-7-methyl-1H-indazole , a critical heterocyclic building block used in medicinal chemistry for kinase inhibitor development and Suzuki-Miyaura cross-coupling reactions.

Given the specific regiochemistry of this compound, direct experimental solubility data is often proprietary or absent from open-source literature. Therefore, this guide synthesizes physicochemical principles, Structure-Property Relationships (SPR) from close structural analogs (e.g., 3-bromo-1-methyl-1H-indazole, 7-bromo-1H-indazole), and standard industrial protocols to provide an authoritative reference for researchers.

Part 1: Chemical Identity & Physicochemical Drivers

Understanding the solubility of 3-Bromo-7-methyl-1H-indazole requires analyzing its molecular architecture. The interplay between the hydrophobic methyl/bromo substituents and the hydrogen-bond-donating indazole core dictates its dissolution behavior.

Structural Analysis
  • Core Scaffold: 1H-Indazole (bicyclic aromatic heterocycle).

  • Substituents:

    • C3-Bromo: Significantly increases lipophilicity and molecular weight; enhances solubility in halogenated solvents (DCM, Chloroform).

    • C7-Methyl: Adds steric bulk near the N1-H site, potentially modulating crystal packing energy (melting point) and slightly increasing lipophilicity compared to the parent indazole.

  • H-Bonding:

    • Donor (HBD): 1 (N1-H). This proton is acidic (pKa ~14) and critical for solvation in polar protic solvents.

    • Acceptor (HBA): 1 (N2).

Predicted Physicochemical Properties

Values estimated based on consensus data for 3-bromoindazole and 7-methylindazole analogs.

PropertyEstimated ValueImpact on Solubility
Molecular Weight ~211.06 g/mol Moderate; favors solubility in small-molecule solvents.
LogP (Octanol/Water) 2.8 – 3.3Lipophilic. Predicts poor water solubility (< 100 µg/mL) but high affinity for DMSO and DCM.
pKa (Indazole NH) ~13.8Remains neutral at physiological pH (7.4); deprotonation requires strong bases (e.g., NaH, KOtBu).
Melting Point 140°C – 160°CModerate crystal lattice energy; suggests good solubility in boiling alcohols.

Part 2: Solubility in Organic Solvents

The following solubility profiles are categorized by solvent class. These ranges are derived from validation studies of structurally homologous 3-haloindazoles.

Polar Aprotic Solvents (High Solubility)

Primary Use: Stock solution preparation, biological assays, nucleophilic substitution reactions.

  • DMSO (Dimethyl Sulfoxide): Excellent (> 50 mg/mL).

    • Mechanism:[1][2][3] DMSO acts as a strong H-bond acceptor, effectively disrupting the indazole intermolecular H-bonds.

    • Protocol: Ideal for preparing 10 mM – 100 mM stock solutions.

  • DMF (Dimethylformamide): Good to Excellent (> 30 mg/mL).

    • Use Case: Preferred for high-temperature reactions (e.g., Suzuki couplings) where DMSO might decompose or interfere with oxidants.

Chlorinated Solvents (Good Solubility)

Primary Use: Synthetic workup, extraction, chromatography.

  • DCM (Dichloromethane): Good (> 20 mg/mL).

    • Mechanism:[1][2][3] Excellent solvation of the lipophilic bromo-methyl core.

    • Warning: Rapid evaporation can lead to uncontrolled precipitation/crystallization during handling.

  • Chloroform: Good (> 25 mg/mL).

    • Note: Often solubilizes indazoles slightly better than DCM due to weak H-bond donor capability of the CHCl3 proton.

Polar Protic Solvents (Temperature Dependent)

Primary Use: Recrystallization, mild reaction media.

  • Methanol / Ethanol: Moderate (5 – 15 mg/mL at RT; > 50 mg/mL at reflux).

    • Behavior: Solubility is highly temperature-dependent.

    • Recrystallization:[4] This compound is a prime candidate for recrystallization from hot ethanol (dissolves when hot, crystallizes upon cooling).

Non-Polar Solvents (Poor Solubility)

Primary Use: Precipitation anti-solvent, washing filter cakes.

  • Hexanes / Heptane: Poor (< 1 mg/mL).

    • Application: Use to precipitate the compound from a DCM or Ethyl Acetate solution.

  • Water: Insoluble / Negligible.

    • Note: Requires co-solvents (e.g., 5% DMSO) or pH adjustment (pH > 14) to achieve appreciable concentration.

Part 3: Experimental Protocols for Solubility Determination

As a Senior Scientist, you must validate these values for your specific batch. Impurities (e.g., regioisomers) can drastically alter solubility.

Workflow: Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" for determining equilibrium solubility.

SolubilityWorkflow Start Start: Solid 3-Bromo-7-methyl-1H-indazole SolventAdd Add Excess Solid to Solvent (e.g., 1 mL DMSO, MeOH) Start->SolventAdd Incubate Incubate / Shake (24h @ 25°C, 500 rpm) SolventAdd->Incubate Check Visual Check: Is solid still present? Incubate->Check AddMore Add more Solid Check->AddMore No (Fully Dissolved) Filter Centrifuge & Filter Supernatant (0.22 µm PTFE) Check->Filter Yes (Saturation Reached) AddMore->Incubate Analyze Quantify Concentration (HPLC-UV or LC-MS) Filter->Analyze

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Protocol Steps
  • Preparation: Weigh ~10 mg of 3-Bromo-7-methyl-1H-indazole into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol).

  • Equilibration: Cap tightly and shake at 25°C for 24 hours.

    • Critical Check: Ensure undissolved solid remains visible.[5] If clear, add more solid (5 mg increments) until saturation is visually confirmed.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Quantification: Dilute the supernatant 100-fold in acetonitrile and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve prepared from a DMSO stock.

Part 4: Strategic Applications

Suzuki-Miyaura Coupling
  • Challenge: The C3-Bromo position is less reactive than typical aryl bromides due to the electron-rich nature of the indazole ring.

  • Solvent Recommendation: Use Dioxane/Water (4:1) or DMF .

    • Why? The compound is highly soluble in Dioxane and DMF. The addition of water is necessary for the inorganic base (e.g., K2CO3) to dissolve, creating a biphasic system where the catalyst operates at the interface.

Biological Assay Formulation
  • Challenge: Preventing precipitation ("crashing out") when diluting a DMSO stock into aqueous media.

  • Protocol:

    • Prepare a 10 mM stock in anhydrous DMSO.

    • Dilute to 100 µM in the assay buffer (ensure < 1% DMSO final concentration).

    • Observation: If turbidity occurs immediately, the compound has exceeded its kinetic solubility limit. Reduce the working concentration or add a surfactant (e.g., 0.01% Tween-20).

References

  • BenchChem. An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Organic Solvents. (2025).[4][5][6] Retrieved from

  • National Institutes of Health (NIH). DMSO Solubility Assessment for Fragment-Based Screening. (2021). Retrieved from

  • Organic Chemistry Portal. Synthesis and Reactivity of Indazoles. Retrieved from

  • Cayman Chemical. Product Information: 3-bromo-7-nitroindazole (Analogous Structure Data).[7] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet & Properties: 7-Bromo-3-methyl-1H-indazole. Retrieved from [8][9]

Sources

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Library generation, lead optimization, and scale-up synthesis of C3-functionalized indazole pharmacophores.

Mechanistic Insights: The Challenge of the Unprotected Indazole

3-Bromo-7-methyl-1H-indazole is a highly valuable building block in medicinal chemistry, frequently utilized to access diverse 3-aryl and 3-heteroaryl indazole scaffolds[1]. However, the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles presents a notorious catalytic challenge.

The free N-H group of the indazole is relatively acidic. Under the basic conditions required for cross-coupling, it deprotonates to form an azolyl anion. This anion strongly coordinates to Palladium(II) intermediates, trapping the catalyst in unreactive, off-cycle dimeric or oligomeric resting states[2].

While the 7-methyl group provides slight steric shielding around the N1 position—marginally reducing the stability of these inhibitory dimers compared to unsubstituted 3-bromo-1H-indazole—it is insufficient to prevent catalyst poisoning on its own. To achieve high yields without the need for protecting groups, the catalytic system must employ highly sterically demanding, electron-rich phosphine ligands (such as RuPhos) to physically block azolyl coordination and force the catalytic cycle forward[3].

Mechanism A Pd(0) + Bulky Ligand (Active Catalyst) B Oxidative Addition (3-Bromo-7-methyl-1H-indazole) A->B C Pd(II) Intermediate B->C D Transmetalation (Aryl Boronic Acid + Base) C->D Base / H2O X Inhibitory Resting State (Pd-Azolyl Dimer/Oligomer) C->X Deprotonation of N-H (Standard Ligands) E Reductive Elimination D->E E->A Regenerated Pd(0) F Product: 3-Aryl-7-methyl-1H-indazole E->F X->C Steric Repulsion (Bulky Ligands e.g., RuPhos)

Mechanistic pathway of Suzuki coupling highlighting the inhibitory Pd-azolyl resting state.

Strategic Workflow Decision Matrix

Selecting the correct synthetic route depends entirely on the electronic and steric nature of the boronic acid partner. Direct, unprotected coupling is highly preferred for atom economy and step reduction[2]. However, if the boronic acid is highly sterically hindered (e.g., ortho,ortho-disubstituted) or highly electron-deficient, the transmetalation step slows down significantly, allowing catalyst deactivation pathways to dominate. In such edge cases, an N1-protection strategy becomes mandatory.

Workflow Start 3-Bromo-7-methyl-1H-indazole Decision Boronic Acid Properties: Sterically Hindered or Electron Poor? Start->Decision RouteA Protocol A: Direct Unprotected Coupling (Microwave, RuPhos, K3PO4) Decision->RouteA No (Standard Partner) RouteB Protocol B: N1-Protection (THP group) Decision->RouteB Yes (Challenging Partner) Product 3-Aryl-7-methyl-1H-indazole RouteA->Product CouplingB Suzuki Coupling (Standard Pd(PPh3)4 conditions) RouteB->CouplingB Deprotect Acidic Deprotection (HCl or TFA) CouplingB->Deprotect Deprotect->Product

Workflow decision tree for selecting unprotected vs. protected Suzuki coupling strategies.

Quantitative Data: Catalyst and Ligand Optimization

The following table summarizes the optimization landscape for the direct Suzuki coupling of unprotected 3-bromoindazoles with standard phenylboronic acid. The data illustrates the critical necessity of bulky Buchwald-type ligands to achieve high conversion[2],[3].

Catalyst SystemLigandBaseSolvent SystemTemp / TimeIsolated Yield (%)
Pd(OAc)₂ (5 mol%)PPh₃Na₂CO₃Toluene/EtOH/H₂O90 °C / 18 h< 15% (Dimerization)
Pd(PPh₃)₄ (5 mol%)None addedCs₂CO₃1,4-Dioxane/H₂O140 °C (MW) / 1 h42%
Pd(OAc)₂ (2 mol%)XPhosK₃PO₄1,4-Dioxane/H₂O100 °C / 15 h85%
Pd(OAc)₂ (2 mol%) RuPhos K₃PO₄ 1,4-Dioxane/H₂O 120 °C (MW) / 45 min > 92%

Note: Microwave (MW) irradiation drastically reduces reaction times and suppresses protodeboronation side-reactions by rapidly accelerating the transmetalation step[4].

Self-Validating Experimental Protocols

Protocol A: Direct Microwave-Assisted Suzuki Coupling (Unprotected)

Optimized for standard aryl and heteroaryl boronic acids.

Causality & Design:

  • Solvent (1,4-Dioxane/H₂O 4:1): Dioxane solubilizes the organic substrates. Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex essential for transmetalation.

  • Base (K₃PO₄): A strong, highly soluble base is required to drive the equilibrium of transmetalation, especially when the Pd center is sterically crowded by RuPhos.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, add 3-Bromo-7-methyl-1H-indazole (1.0 equiv, 0.5 mmol), the aryl boronic acid (1.5 equiv, 0.75 mmol), and K₃PO₄ (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).

  • Solvent & Degassing: Add 4 mL of 1,4-Dioxane and 1 mL of deionized H₂O. Seal the vial with a crimp cap. Purge the mixture with Argon for 5 minutes by bubbling directly through the solvent.

    • Validation Checkpoint 1: The initial mixture will appear as a pale yellow suspension.

  • Irradiation: Heat the vial in a microwave synthesizer at 120 °C for 45 minutes.

    • Validation Checkpoint 2: Post-reaction, the mixture must transition to a dark, homogeneous red/brown solution. If the solution remains yellow with heavy black precipitate (Pd black), catalyst deactivation has occurred; check degassing technique.

  • Workup: Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: N1-THP Protection & Subsequent Coupling

Required for highly hindered or electron-poor boronic acids where Protocol A fails.

Causality & Design:

  • Protecting Group Choice: Tetrahydropyran (THP) is selected over the Boc group because Boc is highly susceptible to cleavage under the basic, high-temperature conditions of the Suzuki coupling, which would lead to premature deprotection and catalyst poisoning mid-reaction[5].

Step-by-Step Methodology:

  • Protection: To a solution of 3-Bromo-7-methyl-1H-indazole (1.0 equiv) in DCM (0.2 M), add 3,4-dihydro-2H-pyran (DHP, 2.0 equiv) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 equiv). Stir at room temperature for 4 hours.

    • Validation Checkpoint 1: Monitor by TLC. The product will show a significantly higher

      
       value than the starting material. Note: THP protection creates a stereocenter; NMR will show diastereotopic proton splitting, which is a structural confirmation, not an impurity.
      
  • Coupling: Subject the isolated THP-protected intermediate to standard Suzuki conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M aq, 3.0 equiv), Toluene/EtOH (4:1), 90 °C for 12 hours.

  • Deprotection: Dissolve the crude coupled product in MeOH (0.1 M) and add 4 M HCl in dioxane (5.0 equiv). Stir at 50 °C for 2 hours.

    • Validation Checkpoint 2: Deprotection is validated by the reappearance of the strong, broad N-H stretch (~3100-3200 cm⁻¹) in IR spectroscopy, or a definitive shift in LC-MS retention time.

  • Isolation: Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.

References

1.[2] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central (NIH). Available at:[Link] 2.[3] Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link] 3.[5] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at:[Link] 4.[4] MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. Available at: [Link] 5.[1] Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. Available at:[Link]

Sources

Application Note: Palladium-Catalyzed C3-Cross-Coupling Strategies for 3-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors and GPCR modulators. Specifically, derivatives of 3-bromo-7-methyl-1H-indazole have emerged as critical intermediates in the synthesis of highly selective 5-HT2A biased agonists[1]. However, functionalizing the C3-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) presents distinct chemical challenges due to the presence of the free N1-H group and the electron-rich nature of the indazole core.

This application note provides a comprehensive, causality-driven guide to the C3-arylation/heteroarylation of 3-bromo-7-methyl-1H-indazole. We detail the mechanistic rationale behind catalyst selection, compare N-protected versus direct free (NH) coupling strategies, and provide self-validating, step-by-step protocols designed for high-yield synthesis.

Mechanistic Rationale & Substrate Challenges

The Free (NH) Conundrum

Unprotected 1H-indazoles are notoriously difficult substrates for cross-coupling. The free N1-H group can deprotonate under basic cross-coupling conditions, forming an indazolyl anion that strongly coordinates to palladium. This creates off-cycle, unreactive Pd-amido complexes that effectively poison the catalyst[2]. Furthermore, the electron-rich nature of the indazole ring increases the activation energy required for the initial oxidative addition of Pd(0) into the C3–Br bond.

Causality of Experimental Choices

To overcome these barriers, chemists must choose between two divergent strategies:

  • Electronic Modulation via N-Protection (The "Safe" Route): By installing an electron-withdrawing protecting group such as tert-butoxycarbonyl (Boc) at N1, the electron density of the indazole core is reduced. This accelerates the oxidative addition of Pd(0) into the C3–Br bond. Additionally, the bulky Boc group provides steric shielding, completely preventing N-coordination to the metal center[1].

  • Ligand and Energy Modulation (The "Direct" Route): If step-economy is paramount, the free (NH) indazole can be coupled directly. This requires either highly active, sterically demanding biarylphosphine ligands (like XPhos or SPhos) that prevent the formation of stable multi-indazole Pd complexes[2], or the application of microwave irradiation to rapidly overcome the high activation barrier of oxidative addition[3][4]. The 7-methyl group on our specific substrate provides a slight steric advantage over unsubstituted indazoles, subtly hindering N1-coordination and making direct coupling more viable.

Workflow Start 3-Bromo-7-methyl-1H-indazole Decision Coupling Strategy? Start->Decision RouteA N1-Protection (e.g., Boc2O) Decision->RouteA High Yield / Complex Boronic Acids RouteB Direct Free (NH) Coupling Decision->RouteB Step Economy / Simple Boronic Acids CatA Pd(dppf)Cl2, K2CO3 Thermal (80°C) RouteA->CatA CatB Pd(PPh3)4, Cs2CO3 Microwave (140°C) RouteB->CatB Deprotect TFA or HCl Deprotection CatA->Deprotect Product 3-Aryl-7-methyl-1H-indazole CatB->Product Deprotect->Product

Figure 1: Decision tree for the cross-coupling of 3-bromo-7-methyl-1H-indazole.

Optimization of Reaction Conditions

The following table synthesizes quantitative data derived from literature standards for indazole cross-coupling[1][2][3]. It serves as a baseline for selecting the appropriate catalytic system based on your specific project constraints (e.g., equipment availability, target yield).

StrategyCatalyst SystemBaseSolvent SystemTemp / TimeTypical Yield
N-Boc Protected 5 mol% Pd(dppf)Cl₂K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)80 °C / 4 h85–95%
Free (NH) Thermal 2 mol% Pd(OAc)₂ / XPhosK₃PO₄ (2.0 eq)Dioxane/H₂O (4:1)100 °C / 15 h70–85%
Free (NH) Microwave 5 mol% Pd(PPh₃)₄Cs₂CO₃ (2.0 eq)Dioxane/EtOH/H₂O140 °C / 30 min65–80%

Note: Biphasic solvent systems (e.g., Dioxane/H₂O) are critical. The water dissolves the inorganic base, generating the reactive boronate complex required for the transmetalation step.

Self-Validating Experimental Protocols

Protocol A: N-Boc Protection & Subsequent Suzuki-Miyaura Coupling

This two-step sequence is highly recommended for complex, sterically hindered, or expensive boronic acids where maximizing the coupling yield is the primary objective.

Step 1: Synthesis of tert-butyl 3-bromo-7-methyl-1H-indazole-1-carboxylate

  • Charge: To a flame-dried 100 mL round-bottom flask, add 3-bromo-7-methyl-1H-indazole (1.00 g, 4.74 mmol), 4-dimethylaminopyridine (DMAP) (0.058 g, 0.47 mmol, 0.1 eq), and anhydrous THF (25 mL).

  • React: Add di-tert-butyl dicarbonate (Boc₂O) (1.14 g, 5.21 mmol, 1.1 eq) dropwise at room temperature. The reaction will evolve mild CO₂ gas.

  • Validate: Stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.3) should be completely consumed, replaced by a higher-running spot (Rf ~0.6). LC-MS will show the desired mass [M+H]+ at m/z 311/313.

  • Workup: Quench with water (20 mL), extract with EtOAc (3 x 20 mL), wash organics with brine, dry over Na₂SO₄, and concentrate to yield the protected intermediate.

Step 2: Cross-Coupling

  • Charge: In a 50 mL Schlenk tube, combine the Boc-protected indazole (0.50 g, 1.61 mmol), arylboronic acid (1.93 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.059 g, 0.08 mmol, 5 mol%), and K₂CO₃ (0.44 g, 3.22 mmol, 2.0 eq).

  • Degas (Critical Step): Add 1,4-dioxane (8 mL) and deionized water (2 mL). Sparge the biphasic mixture with Argon gas for exactly 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂. Failure to degas will result in palladium black precipitation and reaction stalling.

  • React: Seal the tube and heat to 80 °C with vigorous stirring (≥800 rpm to ensure phase mixing) for 4 hours.

  • Validate: The solution will turn from a reddish-orange to a dark amber. LC-MS should indicate the disappearance of the m/z 311/313 peak and the appearance of the product mass.

  • Workup & Deprotection: Filter through a pad of Celite to remove Pd residues. Concentrate, then treat the crude residue with 20% TFA in DCM for 2 hours at room temperature to remove the Boc group, yielding the free 3-aryl-7-methyl-1H-indazole.

Protocol B: Direct Microwave-Assisted Suzuki Coupling of Free (NH) Indazole

Ideal for rapid library generation and step-economy.

  • Charge: To a 10 mL microwave vial, add 3-bromo-7-methyl-1H-indazole (0.10 g, 0.47 mmol), arylboronic acid (0.71 mmol, 1.5 eq), Pd(PPh₃)₄ (0.027 g, 0.024 mmol, 5 mol%), and Cs₂CO₃ (0.31 g, 0.94 mmol, 2.0 eq).

  • Solvent: Add a solvent mixture of 1,4-dioxane/EtOH/H₂O (2:1:1 v/v/v, 4 mL total). Causality: Ethanol acts as a microwave co-absorber, ensuring rapid and uniform heating of the reaction mixture[4].

  • Degas: Sparge with Argon for 5 minutes, then seal the vial with a crimp cap.

  • React: Irradiate in a microwave synthesizer at 140 °C for 30 minutes.

  • Validate: Post-reaction, the mixture should be a dark suspension. TLC (DCM/MeOH 95:5) should confirm the consumption of the starting bromide.

  • Purification: Dilute with EtOAc, wash with water, dry the organic layer, concentrate, and purify via silica gel flash chromatography.

Mechanistic Pathway: The Catalytic Cycle

The following diagram illustrates the fundamental organometallic steps occurring during the cross-coupling of our specific substrate. The oxidative addition into the C3-Br bond is the rate-limiting step, heavily influenced by the electronic state of the indazole ring.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Substrate TransMet Transmetalation Intermediate OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Product 3-Ar-7-methyl-1H-indazole RedElim->Product Substrate 3-Bromo-7-methyl-1H-indazole Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Figure 2: Suzuki-Miyaura catalytic cycle for the C3-arylation of 3-bromo-7-methyl-1H-indazole.

References

1.4 - ResearchGate[4] 2.2 - PMC / NIH[2] 3.1 - Google Patents[1] 4.3 - ResearchGate[3]

Sources

Advanced Application Note: Synthesis of Kinase Inhibitors from the Privileged 3-Bromo-7-methyl-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Focus: Scaffold functionalization, mechanistic causality, and self-validating experimental protocols.

Introduction: The 7-Methylindazole Pharmacophore in Oncology

The 1H-indazole ring system is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as an ATP-competitive surrogate in the design of protein kinase inhibitors[1]. Within this chemical space, 3-Bromo-7-methyl-1H-indazole is an exceptionally valuable building block.

The strategic placement of the methyl group at the C7 position is not arbitrary; it serves a dual mechanistic purpose. First, it sterically restricts the conformation of the inhibitor within the kinase hinge region. Second, it occupies a specific hydrophobic pocket adjacent to the gatekeeper residue, significantly enhancing both binding affinity and kinase selectivity (e.g., in Akt and PAK1 inhibitors)[1]. Concurrently, the bromine atom at the C3 position provides a highly activated vector for late-stage diversification via palladium-catalyzed cross-coupling reactions[2].

KinasePathway RTK Receptor Tyrosine Kinase (e.g., FGFR/EGFR) PI3K PI3K RTK->PI3K Activation Akt Akt Kinase PI3K->Akt Phosphorylation mTOR mTORC1 Akt->mTOR Activation Apoptosis Cell Survival & Proliferation mTOR->Apoptosis Downstream Effects Inhibitor 7-Methylindazole Inhibitor Inhibitor->Akt ATP-competitive Inhibition

Caption: PI3K/Akt signaling pathway highlighting the intervention point of 7-methylindazole inhibitors.

Mechanistic Rationale for Synthetic Design

The direct cross-coupling of unprotected 3-bromo-1H-indazoles is notoriously difficult. The acidic N-H proton (pKa ~14) exists in a tautomeric equilibrium between the N1 and N2 positions. Under basic cross-coupling conditions, the resulting indazolyl anion can coordinate strongly with palladium, poisoning the catalyst and leading to undesired N-arylation side products.

The Self-Validating Solution: To circumvent this, the N1 position must be temporarily masked. A tert-butyloxycarbonyl (Boc) group is the industry standard here[3]. It is highly electron-withdrawing, which further activates the C3-Br bond for oxidative addition by reducing the electron density of the indazole core. Once the C3 position is functionalized via a Suzuki-Miyaura coupling, the Boc group is easily cleaved under acidic conditions to restore the critical N-H hydrogen-bond donor required for kinase hinge binding[1].

SyntheticWorkflow A 3-Bromo-7-methyl -1H-indazole B N1-Protection (Boc2O, DMAP) A->B Step 1 C Suzuki Coupling (Pd-Cat, R-B(OH)2) B->C Step 2 D Deprotection (TFA or HCl) C->D Step 3 E Active Kinase Inhibitor D->E Final Yield

Caption: Synthetic workflow for C3-derivatization of 3-bromo-7-methyl-1H-indazole.

Quantitative Optimization of C3-Functionalization

The choice of catalyst and solvent system in the Suzuki-Miyaura coupling dictates the success of the C3 functionalization. Bidentate phosphine ligands with large bite angles (such as dppf or XPhos) are required to accelerate the reductive elimination step and prevent the formation of unreactive Pd-complexes.

Table 1: Optimization of C3 Suzuki-Miyaura Cross-Coupling Conditions

EntryPalladium CatalystLigand / BaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃ (2.0 eq)Toluene/EtOH/H₂O9045
2Pd(dppf)Cl₂K₂CO₃ (3.0 eq)1,4-Dioxane/H₂O (4:1)9082
3Pd₂(dba)₃XPhos / K₃PO₄1,4-Dioxane/H₂O (4:1)10088
4Pd(dppf)Cl₂Cs₂CO₃ (3.0 eq)DMF/H₂O (5:1)9061

Data Interpretation: Entry 3 demonstrates that highly active, bulky, electron-rich ligands (XPhos) provide the highest conversion rates. However, Entry 2 utilizing Pd(dppf)Cl₂ remains the most cost-effective and scalable choice for standard library synthesis[3].

Step-by-Step Experimental Protocols

Protocol A: N1-Boc Protection of 3-Bromo-7-methyl-1H-indazole

Causality: The addition of DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the Boc-protection specifically at the N1 position due to steric hindrance at N2.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 3-bromo-7-methyl-1H-indazole (10.0 mmol, 1.0 eq) in anhydrous THF (50 mL, 0.2 M).

  • Catalysis: Add 4-dimethylaminopyridine (DMAP) (1.0 mmol, 0.1 eq).

  • Addition: Cool the mixture to 0 °C. Slowly add di-tert-butyl dicarbonate (Boc₂O) (12.0 mmol, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1; UV active).

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation: The resulting tert-butyl 3-bromo-7-methyl-1H-indazole-1-carboxylate is typically isolated in >95% yield and can be used directly in the next step without column chromatography[3].

Protocol B: C3 Suzuki-Miyaura Cross-Coupling

Causality: Water is strictly required in the solvent mixture to facilitate the transmetalation step by hydroxylating the boronic ester, forming a reactive boronate complex.

  • Setup: In a microwave-safe vial, combine tert-butyl 3-bromo-7-methyl-1H-indazole-1-carboxylate (1.0 mmol, 1.0 eq), the desired kinase-pocket binding motif (e.g., an aryl pinacol boronate ester) (1.2 mmol, 1.2 eq), and K₂CO₃ (3.0 mmol, 3.0 eq).

  • Solvation: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the vial and purge with N₂ for 5 minutes.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath for 4 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Purification: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc)[3].

Protocol C: N1-Deprotection to Yield Active Inhibitor

Causality: The strong acid protonates the Boc group, leading to the formation of a stable tert-butyl cation, which subsequently eliminates as isobutylene gas, driving the reaction to completion and revealing the critical N-H hinge-binding motif[1].

  • Cleavage: Dissolve the coupled intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Acidification: Add Trifluoroacetic acid (TFA) (10.0 mmol, 10 eq) dropwise at room temperature.

  • Reaction: Stir at room temperature for 2 hours. Monitor the disappearance of the starting material via LC-MS.

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in EtOAc and carefully neutralize with saturated aqueous NaHCO₃ until pH ~8.

  • Final Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate. Purify the final active kinase inhibitor via preparative HPLC to achieve >95% purity required for in vitro kinase assays.

References

  • Title : WO2023114472A1 - Heterocyclic compounds as 5ht2a biased agonists | Source : Google Patents | URL :[3]

  • Title : Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | Source : ACS Publications | URL :[2]

  • Title : Synthesis and evaluation of indazole based analog sensitive Akt inhibitors | Source : PMC (NIH) | URL :[1]

Sources

development of α-glucosidase inhibitors using indazole derivatives

Strategic Development of Indazole-Based -Glucosidase Inhibitors

From Rational Design to Kinetic Validation

Executive Summary & Rationale

The inhibition of

123

Why Indazoles? The indazole scaffold (1H-indazole) serves as a privileged pharmacophore in medicinal chemistry due to its bioisosteric relationship with indole and purine systems. Unlike the flexible carbohydrate mimics (like Acarbose), indazole derivatives offer:

  • Rigidity: The fused 5,6-ring system reduces entropic penalties during binding.

  • 
    -Stacking Capability:  Essential for interacting with the phenylalanine-rich active site entrance of AG.
    
  • Tunable H-Bonding: The N1 and N2 nitrogens act as versatile donor/acceptor sites.

Recent studies (Taha et al., 2021; Khan et al., 2020) have demonstrated that substituted indazoles—specifically N-hydrazinecarbothioamide and methyl 1H-indazole-4-carboxylate derivatives—can achieve



Experimental Workflow: The Discovery Pipeline

The following workflow outlines the critical path from in silico design to wet-lab validation.

DrugDiscoveryPipelineDesign1. In Silico Design(Docking/ADMET)Synthesis2. Chemical Synthesis(Indazole Functionalization)Design->Synthesis Select Top 10%Screening3. Primary Screening(pNPG Assay @ 405nm)Synthesis->Screening Purity >95%Screening->Design SAR FeedbackKinetics4. Kinetic Profiling(Lineweaver-Burk / Ki)Screening->Kinetics IC50 < 50 µMHitLead CandidateKinetics->Hit Selectivity High

Figure 1: Integrated workflow for developing AG inhibitors. Note the feedback loop from screening to design for SAR optimization.

Validated Protocol: In Vitro -Glucosidase Inhibition Assay

This protocol uses the chromogenic substrate p-nitrophenyl-


-D-glucopyranoside (pNPG)2p-nitrophenol (pNP)234
Critical Reagents & Preparation
ReagentSpecificationPreparation / Storage
Enzyme

-Glucosidase (S. cerevisiae)
Dissolve 1 mg in 10 mL Phosphate Buffer (0.1 U/mL final). Prepare Fresh. Keep on ice.
Substrate pNPG (Sigma)5 mM stock in Phosphate Buffer.[2] Store at -20°C. Protect from light.
Buffer 0.1 M Phosphate (pH 6.[1][2]8)Mimics intestinal pH. Filter sterilize.
Inhibitor Indazole DerivativesDissolve in 100% DMSO. Final well concentration of DMSO must be <5% to avoid enzyme denaturation.
Stop Solution 0.1 M

High pH shifts pNP equilibrium to the yellow nitrophenolate anion.
Step-by-Step Methodology

Pre-Experiment Check: Ensure the plate reader is warmed up and set to 405 nm.

  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Pre-Incubation (The "Lock-in" Step):

    • Add 20

      
      L  of Indazole test compound (varying concentrations).
      
    • Add 20

      
      L  of Enzyme solution (0.1 U/mL).
      
    • Add 140

      
      L  of Phosphate Buffer (pH 6.8).
      
    • Crucial: Incubate at 37°C for 15 minutes .

    • Why? This allows the inhibitor to interact with the active site or allosteric sites before the substrate competes for binding.

  • Reaction Initiation:

    • Add 20

      
      L  of 5 mM pNPG substrate.[2]
      
    • Incubate at 37°C for 20 minutes .

  • Termination:

    • Add 50

      
      L  of 0.1 M 
      
      
      .
    • Visually confirm color change (clear

      
       yellow).
      
  • Measurement:

    • Read Absorbance at 405 nm (

      
      ).[2][3][4][5]
      
Controls Layout (Self-Validation)

Every plate must include these internal controls to be valid:

  • Blank (Background): Buffer + Substrate (No Enzyme). Corrects for non-enzymatic hydrolysis.

  • Negative Control (Max Activity): Enzyme + Substrate + DMSO (No Inhibitor). Represents 100% activity.[5]

  • Positive Control: Acarbose (Standard).[1][6][7][8][9] Validates the assay sensitivity.

Data Analysis & Kinetic Logic[7][10]

Calculation of Inhibition

Determining the Mode of Inhibition

Indazole derivatives often exhibit Non-Competitive or Mixed inhibition, distinct from the Competitive mechanism of Acarbose. This is determined using Lineweaver-Burk plots.

EnzymeKineticsSubstrateSubstrate (pNPG)ES_Complex[ES] ComplexSubstrate->ES_Complex + EnzymeEnzymeEnzyme (AG)Enzyme->ES_ComplexProductProduct (pNP + Glucose)Yellow SignalES_Complex->Product HydrolysisInhibitorIndazole InhibitorInhibitor->Enzyme Competitive(Increases Km)Inhibitor->ES_Complex Uncompetitive(Decreases Vmax & Km)

Figure 2: Kinetic pathways. Indazoles binding to the free Enzyme (Competitive) vs. the ES Complex (Uncompetitive).

Interpretation Guide:

  • Competitive: Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    increases). Meaning: The indazole binds to the active site.
  • Non-Competitive: Lines intersect at the X-axis (

    
     decreases, 
    
    
    unchanged). Meaning: The indazole binds to an allosteric site.
  • Mixed: Lines intersect in the second quadrant.

Expert Troubleshooting & Optimization

Issue: High Background Absorbance

  • Cause: pNPG is light-sensitive and can auto-hydrolyze.

  • Fix: Prepare pNPG fresh and keep wrapped in foil. Discard if the stock solution is noticeably yellow.

Issue: Precipitation of Compounds

  • Cause: Indazoles are lipophilic.

  • Fix: If precipitation occurs upon adding buffer to the DMSO stock, reduce the final concentration or add 0.01% Triton X-100 to the buffer to stabilize the colloid.

Issue: "Negative" Inhibition

  • Cause: Some indazole derivatives are fluorescent or absorb at 405 nm.

  • Fix: Run a "Compound Blank" (Buffer + Compound + No Enzyme) and subtract this value from the test well absorbance.

References

  • Taha, M., et al. (2021). Synthesis,

    
    -amylase and 
    
    
    -glucosidase inhibition and molecular docking studies of indazole derivatives.[6][7][8][9][10][11][12] Journal of Biomolecular Structure and Dynamics. [Link]
  • Khan, K. M., et al. (2020).[10] Synthesis of new indazole based dual inhibitors of

    
    -glucosidase and 
    
    
    -amylase enzymes, their in vitro, in silico and kinetics studies.[10] Bioorganic Chemistry. [Link]
  • Dineshkumar, B., et al. (2010).[5] In vitro

    
    -glucosidase inhibitory assay protocol. International Journal of Advanced Pharmaceutical Sciences. (Protocol hosted on Protocols.io).[5]
    [Link]
    

Advanced Methodologies for the Synthesis of 3,7-Disubstituted 1H-Indazoles: A Modular Cross-Coupling Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and neuronal nitric oxide synthase (nNOS) inhibitors. Specifically, 3,7-disubstituted indazoles exhibit unique binding conformations that enhance target selectivity. However, synthesizing these densely functionalized heterocycles presents significant regiochemical challenges.

This application note details a highly modular, orthogonal synthetic strategy. By leveraging the differential reactivity of carbon-halogen bonds, researchers can transform a simple 7-iodo-1H-indazole into a diverse library of 3,7-disubstituted analogs. The protocol relies on a regioselective C3-halogenation followed by sequential, chemoselective palladium-catalyzed cross-coupling reactions [1].

Strategic Rationale & Mechanistic Framework

The core logic of this methodology is built upon the orthogonal reactivity of the C3 and C7 positions of the indazole ring.

1. Regioselective Electrophilic Aromatic Substitution (SEAr): The indazole core is inherently electron-rich at the C3 position. When 7-iodo-1H-indazole is subjected to N-bromosuccinimide (NBS), the reaction proceeds via an SEAr mechanism exclusively at C3, yielding 3-bromo-7-iodo-1H-indazole. This circumvents the need for pre-functionalized, highly unstable starting materials.

2. Chemoselective Oxidative Addition: The success of the sequential cross-coupling relies entirely on the kinetic differentiation during the palladium(0) oxidative addition step [2]. The bond dissociation energy (BDE) of a C(sp2)–I bond (~65 kcal/mol) is significantly lower than that of a C(sp2)–Br bond (~81 kcal/mol). Consequently, Pd(0) inserts into the C7–I bond at a much faster rate than the C3–Br bond. By strictly controlling temperature and reagent stoichiometry, the C7 position can be functionalized while leaving the C3–Br bond intact for subsequent, more forcing coupling conditions.

Mechanism Pd0 Pd(0) Catalyst Substrate 3-Bromo-7-iodo-1H-indazole Pd0->Substrate OAC7 Oxidative Addition at C7-I (Fast / Kinetically Favored) Substrate->OAC7 Low Activation Energy OAC3 Oxidative Addition at C3-Br (Slow / Thermodynamically Demanding) Substrate->OAC3 High Activation Energy Transmet Transmetalation OAC7->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Prod C7-Functionalized Product RedElim->Prod

Fig 1. Chemoselective catalytic logic exploiting C-I vs. C-Br bond dissociation energies.

Quantitative Optimization Data

To achieve high chemoselectivity in the first cross-coupling step, reaction parameters must be tightly regulated. The table below summarizes the effect of temperature and stoichiometry on the product distribution during the Suzuki-Miyaura coupling of 3-bromo-7-iodo-1H-indazole with phenylboronic acid.

Temperature (°C)Equivalents of ArB(OH)₂Time (h)Yield of C7-Mono Product (%)Yield of C3,C7-Di Product (%)
501.01265< 5
70 1.0 6 88 5
901.065535
902.512092

Table 1: Optimization of the chemoselective C7-coupling. The 70 °C threshold provides the optimal kinetic window to maximize mono-functionalization while suppressing competitive C3-insertion.

Experimental Protocols

Workflow A 7-Iodo-1H-indazole B 3-Bromo-7-iodo-1H-indazole A->B NBS, DMF r.t., 2h C 3-Bromo-7-aryl-1H-indazole B->C ArB(OH)2 (1.0 eq) Pd cat., 70 °C D 3,7-Diaryl-1H-indazole C->D Ar'B(OH)2 (1.5 eq) Pd cat., 100 °C

Fig 2. Sequential functionalization workflow for 3,7-disubstituted indazoles.

Phase I: Regioselective C3-Bromination

Objective: Synthesize the dihalogenated linchpin, 3-bromo-7-iodo-1H-indazole.

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-iodo-1H-indazole (10.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (50 mL) to achieve a 0.2 M solution.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add N-bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv) in small portions over 15 minutes. Causality: Portion-wise addition mitigates the mild exotherm and prevents localized over-concentration of Br⁺, which could lead to non-specific polyhalogenation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexane/EtOAc 3:1).

  • Self-Validating Workup: Pour the reaction mixture into 200 mL of vigorously stirred ice-water. The desired product, 3-bromo-7-iodo-1H-indazole, is highly hydrophobic and will immediately precipitate as a solid. The succinimide byproduct and residual DMF remain in the aqueous phase.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water (3 × 50 mL), and dry in a vacuum oven at 40 °C overnight. Expected yield: >90%.

Phase II: Chemoselective C7-Suzuki-Miyaura Coupling

Objective: Selectively functionalize the C7 position utilizing the high reactivity of the C-I bond.

  • Setup: Charge a Schlenk flask with 3-bromo-7-iodo-1H-indazole (5.0 mmol, 1.0 equiv), the desired arylboronic acid (5.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.25 mmol, 5 mol%), and Na₂CO₃ (10.0 mmol, 2.0 equiv).

  • Atmosphere Control: Seal the flask, evacuate, and backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment, preventing catalyst oxidation.

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1 v/v/v, 50 mL) via syringe. Causality: The biphasic mixture ensures solubility of both the hydrophobic indazole and the inorganic base, while EtOH acts as a phase-transfer facilitator.

  • Heating: Heat the mixture to exactly 70 °C and stir for 6 hours.

  • Self-Validating Monitoring: Check the reaction via TLC. The starting material (highest Rf) should disappear, replaced by a new intermediate spot (mono-coupled). If a baseline-hugging, highly UV-active spot appears (di-coupled product), the temperature is too high.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the 3-bromo-7-aryl-1H-indazole.

Phase III: C3-Functionalization via Cross-Coupling

Objective: Overcome the higher activation energy of the C3-Br bond to install the final substituent.

  • Setup: In a new Schlenk flask, combine the 3-bromo-7-aryl-1H-indazole isolated from Phase II (2.0 mmol, 1.0 equiv), a second aryl/heteroarylboronic acid (3.0 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.1 mmol, 5 mol%), and K₃PO₄ (6.0 mmol, 3.0 equiv). Causality: Pd(dppf)Cl₂ is a more robust, bidentate-ligated catalyst capable of surviving the higher temperatures required for C-Br activation.

  • Solvent & Atmosphere: Evacuate/backfill with Argon (3x). Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 20 mL).

  • Reaction: Heat the mixture to 100 °C for 12 hours. The elevated temperature and stronger base (K₃PO₄) provide the thermodynamic push required for the C3-Br oxidative addition.

  • Workup & Isolation: Cool to room temperature, extract with EtOAc (3 × 20 mL), wash with brine, and dry over Na₂SO₄. Concentrate and purify via flash chromatography or recrystallization to obtain the pure 3,7-disubstituted 1H-indazole.

References

  • Sapeta, K., & Kerr, M. A. (2012). "Science of Synthesis 12.2: 1H- and 2H-Indazoles." Thieme Chemistry. URL:[Link] [2]

Application Note: Strategic Utilization of 3-Bromo-7-methyl-1H-indazole in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 3-Bromo-7-methyl-1H-indazole (CAS: N/A for specific isomer, generic Indazole scaffold ref) as a high-value building block in the synthesis of targeted cancer therapeutics. Unlike generic indazoles, the 7-methyl substitution provides a critical hydrophobic anchor that enhances selectivity in ATP-binding pockets, while the 3-bromo motif serves as a versatile orthogonal handle for late-stage functionalization.

This document provides validated protocols for transforming this scaffold into potent inhibitors of VEGFR-2 , Akt , and PAK1 , alongside biological validation workflows.[1]

Technical Background & Mechanism

The "Privileged Scaffold" Hypothesis

Indazoles mimic the adenine ring of ATP, allowing them to bind competitively to the hinge region of protein kinases.[1]

  • C3-Position (Bromine): The vector for introducing "tail" moieties that extend into the solvent-front or back-cleft of the kinase, determining potency.

  • C7-Position (Methyl): A steric and hydrophobic filter. In kinases like VEGFR-2 and Akt , this group displaces water molecules in the ribose-binding pocket, often improving entropy-driven binding affinity compared to the unsubstituted analog.

Targetable Signaling Pathways

Derivatives of this scaffold are primarily used to interrogate the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

KinasePathways RTK RTK (VEGFR/PDGFR) PI3K PI3K RTK->PI3K Activation Angiogenesis Angiogenesis RTK->Angiogenesis Direct Effect PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (PKB) (Target of Indazole) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Phosphorylation Proliferation Cell Proliferation (Tumor Growth) mTOR->Proliferation Signaling Indazole 3-Bromo-7-methyl-1H-indazole Derivatives Indazole->RTK Inhibits Indazole->Akt Inhibits

Figure 1: Critical signaling nodes targeted by 3-Bromo-7-methyl-1H-indazole derivatives. The scaffold can be tuned to inhibit upstream RTKs (VEGFR) or downstream effectors (Akt).[1]

Synthetic Protocols (Chemistry)

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Objective: Synthesize a bi-aryl kinase inhibitor core (e.g., targeting VEGFR-2). Rationale: The C3-Br bond is chemically distinct from the N1-H, allowing for regioselective coupling without protecting the nitrogen in many cases, though N-protection is recommended for higher yields.

Materials:

  • 3-Bromo-7-methyl-1H-indazole (1.0 equiv)

  • Arylboronic acid (e.g., 4-pyridylboronic acid) (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)[1]

  • Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a microwave vial with 3-Bromo-7-methyl-1H-indazole (211 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Solvation: Add degassed Dioxane/Water (5 mL). Seal the vial.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Critical Check: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) should disappear.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C3-Carbonylation (Heck/Carbonylation)

Objective: Synthesize Indazole-3-carboxamides (Potent PAK1/Aurora Kinase inhibitors).

Materials:

  • 3-Bromo-7-methyl-1H-indazole[2]

  • Amine (R-NH₂)

  • Pd(OAc)₂ / Xantphos[1]

  • CO gas (balloon) or Molybdenum hexacarbonyl (solid CO source)[1]

Workflow:

  • Dissolve scaffold in Toluene/TEA.

  • Add catalyst system and amine.[3]

  • Purge with CO. Heat at 100°C for 16 hours.

  • Result: Formation of the amide bond at C3, retaining the 7-methyl group for hydrophobic pocket occupancy.

Biological Evaluation Protocols

Experiment 1: In Vitro Kinase Selectivity (ADP-Glo Assay)

Purpose: Quantify the inhibitory potency (IC₅₀) against a panel of kinases.

Reagents:

  • Kinase Enzyme (e.g., VEGFR2, Akt1)[1]

  • Substrate (Poly [Glu:Tyr] 4:1)[1]

  • ATP (Ultra-pure)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega)

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized derivative in DMSO (Top concentration: 10 µM).

  • Enzyme Reaction:

    • Add 2 µL compound + 4 µL Kinase/Substrate mix to a 384-well white plate.

    • Incubate 10 min at RT (allows "Type II" slow-binding inhibitors to equilibrate).

    • Add 4 µL ATP to initiate. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP → ATP → Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Experiment 2: Cellular Target Engagement (Western Blot)

Purpose: Confirm the compound penetrates the cell membrane and inhibits the specific pathway (e.g., Akt phosphorylation) in a cancer cell line (e.g., K562 or A549).[1]

Protocol:

  • Seeding: Plate A549 cells (Lung Carcinoma) at

    
     cells/well in 6-well plates.
    
  • Starvation: Serum-starve cells overnight (0.1% FBS) to reduce basal kinase activity.

  • Treatment: Treat with compound (0.1, 1.0, 5.0 µM) for 2 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 min to activate the pathway.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF).

  • Blotting:

    • Primary Antibody: Anti-pAkt (Ser473) or Anti-pVEGFR2 (Tyr1175).[1]

    • Control: Anti-Total Akt or Anti-β-Actin.

  • Result Interpretation: A dose-dependent decrease in band intensity for the phosphorylated protein without a change in total protein confirms specific kinase inhibition.

Data Summary & Expected Results

Derivative TypeTarget ClassExpected IC₅₀ (Enzymatic)Cellular Phenotype (A549/K562)
3-Aryl-7-methyl VEGFR-2 / PDGFR10 - 100 nMAnti-angiogenic; Reduced migration
3-Amido-7-methyl PAK1 / Aurora B50 - 200 nMG2/M Cell Cycle Arrest
3-Alkynyl-7-methyl PI3K / mTOR100 - 500 nMApoptosis (Caspase-3 cleavage)

References

  • Synthesis of Indazole Kinase Inhibitors

    • Title: "Synthesis and evaluation of indazole based analog sensitive Akt inhibitors."
    • Source: NIH / PMC (2012).
    • URL:[Link]

  • Title: "1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof (Patent CN114276297A).
  • General Indazole Scaffold Utility

    • Title: "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[3][4][5]

    • Source: RSC Advances / PMC.
    • URL:[Link]

  • PAK1 Inhibition

    • Title: "A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide."[6]

    • Source: BenchChem Applic
  • Suzuki Coupling Protocols for Indazoles

    • Title: "An efficient and simple approach for synthesizing indazole compounds using palladium-c
    • Source: RSC Advances (2024).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Bromo-7-methyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and regioselectivity issues when functionalizing indazole cores. The bromination of 7-methyl-1H-indazole at the C3 position is a critical gateway to cross-coupling transformations, but it is notoriously susceptible to over-bromination and stalled conversions.

This guide abandons generic advice in favor of causal, mechanistic troubleshooting. Below, you will find self-validating protocols, quantitative data comparisons, and a targeted FAQ to ensure your synthesis is robust, scalable, and high-yielding.

Part 1: Self-Validating Experimental Protocols

To achieve optimal yields, the reaction must be treated as a self-validating system where every step includes an observable quality control (QC) checkpoint. We recommend two field-proven methodologies depending on your laboratory's equipment.

Protocol A: Regioselective C3-Bromination via NBS (Standard Batch)

Mechanistic Rationale: N-Bromosuccinimide (NBS) provides a controlled, slow release of electrophilic bromine (Br+). Acetonitrile (MeCN) is chosen as the solvent because its polar aprotic nature stabilizes the transition state of the electrophilic aromatic substitution without participating in side reactions, allowing the reaction to proceed efficiently at room temperature[1].

  • Substrate Dissolution: Dissolve 1.0 equivalent of 7-methyl-1H-indazole in anhydrous MeCN to achieve a 0.2 M concentration.

    • Self-Validation Check: Ensure complete dissolution. A clear solution confirms the absence of insoluble polymeric impurities that could trap reagents.

  • Reagent Preparation & Addition: Weigh 1.1 equivalents of freshly recrystallized NBS.

    • Self-Validation Check: The NBS must be pristine white. Yellowing indicates the presence of free Br₂, which will bypass kinetic control and cause over-bromination[2]. Add the NBS in three equal portions over 15 minutes at room temperature.

  • Reaction Progression: Stir the mixture under an air atmosphere for 1.5 to 2 hours[1].

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.

    • Self-Validation Check: You should observe >95% conversion to the target mass (m/z [M+H]+ ~211/213). If conversion is <95%, add an additional 0.05 eq of NBS and stir for 30 minutes.

  • Quench and Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃.

    • Self-Validation Check: The immediate disappearance of any slight yellow tint confirms the complete reduction of unreacted electrophilic bromine. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc = 70:30) to isolate 3-bromo-7-methyl-1H-indazole as a white solid. Expected yield is ~78%[1].

Protocol B: Ultrasound-Assisted DBDMH Bromination (Advanced/Rapid)

Mechanistic Rationale: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) acts as a highly efficient bromine source. When coupled with ultrasound irradiation in Ethanol (EtOH), the cavitation bubbles generate localized high temperatures and pressures that facilitate rapid C–H bond cleavage and C–Br bond formation without relying on a radical pathway[3].

  • Setup: Combine 1.0 eq of 7-methyl-1H-indazole and 0.5–1.0 eq of DBDMH in EtOH (0.5 M).

  • Irradiation: Submerge the reaction flask in an ultrasonic bath at room temperature for 30 minutes[3].

  • Validation & Workup: Monitor via TLC. Upon complete consumption of the starting material, filter the precipitate (if formed) or evaporate the EtOH, wash with water, and extract with dichloromethane. This method frequently achieves >85% yield with minimal purification required[3].

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I getting a mixture of mono- and di-brominated products despite using exactly 1.0 equivalent of NBS? Causality: This is a classic issue of local concentration gradients and kinetic vs. thermodynamic control. The C3 position of 7-methyl-1H-indazole is highly nucleophilic due to the enamine-like character of the pyrazole ring. However, once brominated, the resulting 3-bromo-7-methyl-1H-indazole remains sufficiently electron-rich to undergo secondary bromination at C5[4]. If NBS is added too rapidly as a single bolus, the local concentration of Br+ exceeds the bulk concentration, providing enough activation energy to overcome the slight deactivation from the first bromine[2]. Solution: Ensure vigorous stirring and add NBS in small portions. Alternatively, lowering the temperature to 0°C during addition can suppress the activation energy required for the secondary bromination event.

Q2: My LC-MS shows the reaction stalling at 65% conversion. Should I add more NBS or increase the temperature? Causality: Stalled reactions are rarely solved by simply "pushing harder" with excess reagents or heat, which almost always leads to complex mixtures and dibromination[5]. The root cause is usually degraded NBS (which forms succinimide and free Br₂, altering the reaction pathway) or poor solubility of the intermediate complex in your chosen solvent. Solution: Do not increase the temperature. First, verify the integrity of your NBS. Second, ensure you are using a polar aprotic solvent like MeCN[1]. If the reaction is still stalled, add a catalytic amount of a halogen-transfer agent (like gallocyanine) if available, or simply add 0.05 eq of fresh NBS and monitor closely[1].

Q3: Can I use elemental bromine (Br₂) instead of NBS to improve yield? Causality: While Br₂ in acetic acid is a classical method for halogenating indazoles, it is not recommended for yield optimization of this specific substrate. Br₂ is highly reactive and environmentally problematic, often resulting in poor regioselectivity (yielding mixtures of 3,5-dibromo and 3,7-dibromo derivatives) and lower isolated yields of the mono-brominated target[2]. NBS or DBDMH provides superior regiocontrol[1],[3].

Part 3: Quantitative Data & Condition Comparison

The following table summarizes the causal relationship between reaction conditions and expected outcomes, allowing you to benchmark your current process.

Brominating AgentEquivalentsSolvent SystemTemp / TimeTarget C3-Bromo YieldMajor Impurity ProfileRef
NBS (Optimized) 1.1 eqAcetonitrile (MeCN)RT / 1.5 h78% Trace (<2%)[1]
NBS (Excess) 3.0 eqEthanol (EtOH)RT / 12 h<40% Dibrominated (65%)[5]
DBDMH (Ultrasound) 0.5 - 1.0 eqEthanol (EtOH)US (RT) / 30 min>85% Trace (<5%)[3]
Br₂ (Classical) 1.0 eqAcetic Acid (AcOH)RT / 2 h~50% 3,5-Dibromo mixture[2]
Part 4: Workflows & Mechanistic Pathways

Workflow Step1 1. Substrate Preparation 7-Methyl-1H-indazole in MeCN Step2 2. Reagent Addition Add 1.1 eq NBS in portions Step1->Step2 Step3 3. Reaction Monitoring Stir at RT (1.5 - 2 h) Step2->Step3 QC QC Check: LC-MS Is conversion >95%? Step3->QC Step4 4. Workup & Purification Na2S2O3 quench, extraction QC->Step4 Yes Fix Add 0.05 eq NBS Stir 30 min QC->Fix No Fix->Step3

Fig 1: Self-validating experimental workflow for C3-bromination of 7-methyl-1H-indazole.

Mechanism SM 7-Methyl-1H-indazole NBS NBS (Br+ source) SM->NBS C3 C3 Position (Most Nucleophilic) SM->C3 1.0-1.1 eq NBS Product 3-Bromo-7-methyl-1H-indazole (Target) C3->Product C5 C5 Position (Secondary Target) Byproduct 3,5-Dibromo-7-methyl-1H-indazole (Over-bromination) C5->Byproduct Product->C5 >1.5 eq NBS High Temp

Fig 2: Regioselectivity and logical causality of over-bromination in indazoles.

References
  • [5] dibromination using NBS - ECHEMI | Source: echemi.com | 5

  • [1] Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry | Source: acs.org | 1

  • [4] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles | Source: rsc.org |4

  • [2] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC | Source: nih.gov | 2

  • [3] Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC - NIH | Source: nih.gov | 3

Sources

Technical Support Center: 3-Bromo-7-methyl-1H-indazole Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for Indazole Derivative Processing. Designed for drug development professionals and synthetic chemists, this guide provides field-proven troubleshooting strategies and self-validating protocols for the purification of 3-Bromo-7-methyl-1H-indazole .

Due to the unique physicochemical properties of the indazole core—specifically its amphoteric nature (a basic pyridine-like nitrogen and an acidic pyrrole-like NH) and the steric influence of the 7-methyl group—standard purification workflows often require targeted optimization to achieve >99% purity.

Mechanistic Overview & Impurity Profiling

Before troubleshooting a failed purification, it is critical to understand the reaction landscape. Electrophilic bromination of indazoles typically occurs at the C3 position. However, the C5 position is also highly activated toward electrophilic aromatic substitution[1]. Understanding these competing pathways is essential for predicting and separating impurities.

Impurities SM 7-Methyl-1H-indazole (Starting Material) Target 3-Bromo-7-methyl- 1H-indazole SM->Target NBS (Target) Regio 5-Bromo-7-methyl- 1H-indazole SM->Regio Competing Reaction Over 3,5-Dibromo-7-methyl- 1H-indazole Target->Over Excess NBS

Mechanistic pathways leading to target formation and common brominated impurities.

Troubleshooting Desk (FAQs)

Q1: During silica gel flash chromatography, my target compound (3-bromo-7-methyl-1H-indazole) co-elutes with the unreacted starting material. How can I resolve this? Causality: The addition of a single bromine atom at the C3 position increases the molecule's lipophilicity, but the strong hydrogen-bonding capability of the indazole NH remains the dominant factor dictating silica affinity. This leads to similar retention factors (Rf) and severe tailing on unmodified silica. Resolution: Transition to a carefully optimized solvent system of Hexanes/Ethyl Acetate (70:30)[2]. In this system, 3-bromo-7-methyl-1H-indazole typically exhibits an Rf of 0.50[2]. If tailing persists, pre-treat your silica gel column with 1% Triethylamine (TEA). The TEA neutralizes the acidic silanol groups on the silica surface, preventing secondary acid-base interactions with the basic N2 nitrogen of the indazole ring.

Q2: My LC-MS shows a significant +79 Da mass peak relative to my product. How do I remove this over-brominated impurity? Causality: The +79 Da mass indicates a dibrominated species, almost exclusively 3,5-dibromo-7-methyl-1H-indazole. Because the C5 position is the second most reactive site for electrophilic attack[1], excess N-bromosuccinimide (NBS) or extended reaction times will drive the formation of this byproduct. Resolution: Normal-phase silica chromatography struggles to separate the mono- and di-brominated species efficiently at scale. Instead, utilize Reverse-Phase Preparative HPLC. The addition of a second heavy, non-polar bromine atom significantly increases the molecule's hydrophobicity. Using a C18 stationary phase with a Water/Acetonitrile gradient (with 0.1% Formic Acid modifier to suppress NH ionization), the more hydrophobic dibromo impurity will be retained significantly longer than the target compound.

Q3: I am losing too much yield during recrystallization. What is the optimal solvent system for this specific indazole? Causality: Recrystallization relies heavily on the differential solubility of the compound across a temperature gradient[3]. 3-Bromo-7-methyl-1H-indazole has high solubility in polar aprotic solvents (like EtOAc) but low solubility in non-polar aliphatic hydrocarbons (like hexanes) at low temperatures. Using a single solvent often leads to either poor recovery (if too soluble) or poor purity (if too insoluble, causing impurity entrapment). Resolution: Implement a mixed-solvent recrystallization strategy[4]. Dissolve the crude solid in a minimal volume of boiling Ethyl Acetate, then titrate in Hexanes (the anti-solvent) until the cloud point is reached. This thermodynamic control ensures that the target crystallizes selectively while structurally similar impurities remain solvated.

Quantitative Data & Separation Metrics

To facilitate rapid decision-making during purification, refer to the following physicochemical and chromatographic parameters:

CompoundRf Value (Hexanes/EtOAc 70:30)Relative Hydrophobicity (LogP)Primary Purification Method
7-Methyl-1H-indazole (SM)~0.35LowFlash Chromatography
3-Bromo-7-methyl-1H-indazole 0.50MediumChromatography + Recrystallization
5-Bromo-7-methyl-1H-indazole ~0.48MediumPrep-HPLC
3,5-Dibromo-7-methyl-1H-indazole ~0.65HighPrep-HPLC

Validated Experimental Protocols

The following workflows are designed as self-validating systems . Do not proceed to subsequent steps without passing the built-in validation checks.

Workflow A Crude Reaction Mixture B Aqueous Workup (Remove Salts) A->B H2O/EtOAc C Flash Chromatography (Hexanes/EtOAc) B->C Organic Phase D Mixed-Solvent Recrystallization C->D Rf = 0.50 Fraction E Pure 3-Bromo-7-methyl- 1H-indazole D->E >99% Purity

Workflow for the isolation and purification of 3-Bromo-7-methyl-1H-indazole.

Protocol A: Flash Column Chromatography (Normal Phase)
  • Preparation: Pack a silica gel column (230-400 mesh) using Hexanes. If previous runs showed tailing, flush the column with 1 column volume (CV) of Hexanes containing 1% TEA, followed by 2 CVs of pure Hexanes to remove excess base.

  • Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) and dry-load it onto Celite. Apply the Celite evenly to the top of the silica bed.

  • Elution: Elute using an isocratic mixture of Hexanes/EtOAc (70:30)[2]. Collect fractions in 15 mL test tubes.

  • Validation Check: Spot every third fraction on a TLC plate alongside a crude reference standard. Develop in Hexanes/EtOAc (70:30) and visualize under short-wave UV (254 nm). System Validation: Only pool fractions that exhibit a singular, distinct spot at Rf = 0.50. If any fraction shows a faint spot at Rf ~0.35 or ~0.65, isolate it for secondary purification.

Protocol B: Mixed-Solvent Recrystallization (Purity Polish)
  • Dissolution: Place the pooled, concentrated solid from Protocol A into a round-bottom flask. Add boiling Ethyl Acetate dropwise while stirring until the solid is just completely dissolved[3].

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add room-temperature Hexanes dropwise until the solution reaches the "cloud point" (a faint, persistent turbidity)[4].

  • Crystallization: Add one final drop of hot EtOAc to clear the turbidity, cover the flask, and allow it to cool undisturbed to room temperature over 2 hours. Transfer to an ice bath (0–4 °C) for an additional 1 hour to maximize yield[3].

  • Validation Check: Filter the crystals via a Büchner funnel. Before discarding the filtrate (mother liquor), run a rapid LC-MS or TLC on the liquid. System Validation: The mother liquor should show an enrichment of impurities (e.g., dibromo species) and minimal target compound. If the target compound peak is still the major signal in the mother liquor, concentrate the filtrate and perform a second crop crystallization.

References

  • Title: Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent Source: The Journal of Organic Chemistry - ACS Publications URL: 2

  • Title: Method for separating and purifying substituted indazole isomers (Patent CN101948433A) Source: Google Patents URL: 4

  • Title: Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole Source: ResearchGate URL: 1

  • Title: Recrystallization Source: Chemistry LibreTexts URL: 3

Sources

Technical Support Center: Bromination of 7-Methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the bromination of 7-methyl-1H-indazole . It addresses the specific mechanistic challenges posed by the 7-methyl substituent—namely, the competition between Electrophilic Aromatic Substitution (EAS) and Free Radical Substitution (FRS).

Topic: Troubleshooting Side Reactions & Regioselectivity Target Product: 3-Bromo-7-methyl-1H-indazole Standard Reagent: N-Bromosuccinimide (NBS) or Bromine (


)
Reaction Pathway Analysis

The bromination of 7-methyl-1H-indazole is a competition between three distinct pathways. Understanding this causality is critical for troubleshooting.

  • Pathway A (Desired): Electrophilic attack at C3 . This is favored by polar aprotic solvents (DMF, MeCN) and moderate temperatures.

  • Pathway B (Side Reaction - Radical): Radical abstraction of a hydrogen from the 7-methyl group (Benzylic bromination). This is favored by non-polar solvents, light, and radical initiators.

  • Pathway C (Side Reaction - Over-bromination): Secondary electrophilic attack, typically at C5 , occurring after C3 is brominated. Favored by excess reagent and high heat.

ReactionPathways Start 7-Methyl-1H-indazole Prod_C3 3-Bromo-7-methyl-1H-indazole (Target Product) Start->Prod_C3 Ionic Pathway (EAS) Solvent: DMF/MeCN Side_Bn 7-(Bromomethyl)-1H-indazole (Benzylic Impurity) Start->Side_Bn Radical Pathway Trigger: Light/Peroxides NBS Reagent: NBS Side_Di 3,5-Dibromo-7-methyl-1H-indazole (Over-brominated) Prod_C3->Side_Di Excess NBS High Temp

Caption: Mechanistic divergence in the bromination of 7-methyl-1H-indazole. Green path indicates the desired ionic mechanism.

Troubleshooting Guides & FAQs
Category 1: Impurity Profiling (The "Unknown" Peaks)

Q: I see a new impurity spot on TLC (approx. 10-15% area) that is close to the product. NMR shows a shift in the methyl peak. What is it? A: This is likely the benzylic bromide (7-(bromomethyl)-1H-indazole).

  • The Cause: You are inadvertently activating the Free Radical Substitution (FRS) pathway. The 7-methyl group is "benzylic" relative to the aromatic ring, making those protons susceptible to radical abstraction by bromine radicals (

    
    ).
    
  • Diagnostic: Check your proton NMR. The methyl singlet (usually

    
     2.4-2.6 ppm) will disappear and be replaced by a methylene singlet (
    
    
    
    ) further downfield (typically
    
    
    4.5-4.8 ppm).
  • Solution:

    • Switch Solvents: Move from non-polar solvents (like

      
       or benzene) to polar aprotic solvents like DMF  or Acetonitrile (MeCN) . Polar solvents stabilize the ionic intermediate (bromonium) and discourage radical propagation.
      
    • Darkness: Wrap your reaction flask in aluminum foil. Light is a primary initiator for NBS radical formation.[1]

    • Radical Scavenger: If the problem persists, add a small amount (1 mol%) of BHT (butylated hydroxytoluene) to quench radical species.

Q: I am observing a significant amount of starting material remaining, but also a di-brominated impurity. Why isn't the reaction finishing selectively? A: This indicates a mixing or stoichiometry issue, leading to localized high concentrations of NBS.

  • The Mechanism: The product (3-bromo) is deactivated compared to the starting material, but if you add NBS too quickly or have poor stirring, the 3-bromo product encounters fresh NBS before the remaining starting material does. This leads to bromination at C5 (the next most reactive EAS site).

  • Solution:

    • Dosing: Dissolve NBS in the reaction solvent and add it dropwise to the indazole solution rather than adding solid NBS all at once.

    • Stoichiometry: strictly limit NBS to 1.00 - 1.05 equivalents . Do not use large excesses "just to be safe."

Category 2: Regioselectivity & Conditions

Q: Why is DMF recommended over Acetic Acid or DCM? A: DMF (Dimethylformamide) serves two critical functions for this specific substrate:

  • Selectivity Enhancement: DMF forms a complex with

    
     (Vilsmeier-Haack type intermediate), which acts as a "soft" electrophile. This increases selectivity for the highly nucleophilic C3 position over the less reactive C5 position or the radical-prone methyl group.
    
  • Solubility: 7-methyl-1H-indazole has poor solubility in non-polar solvents. Heterogeneous mixtures often lead to inconsistent kinetics and higher impurity profiles.

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  It is possible but not recommended  for the 7-methyl derivative.
  • Risk: Elemental bromine is a much stronger oxidant and electrophile. It generates

    
     as a byproduct, which is a strong acid. The acidic environment can catalyze side reactions and makes the reaction exotherm difficult to control on scale.
    
  • Recommendation: If you must use

    
    , buffer the reaction with sodium acetate (NaOAc) to neutralize HBr in situ.
    
Optimized Experimental Protocol

This protocol is designed to maximize C3-selectivity while suppressing the benzylic radical pathway.

Reagents:

  • Substrate: 7-Methyl-1H-indazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Must be freshly recrystallized if yellow/aged.

  • Solvent: DMF (Dimethylformamide) - Anhydrous preferred.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 7-Methyl-1H-indazole and DMF (10 volumes, e.g., 10 mL per 1 g substrate).

  • Radical Suppression: Wrap the vessel in aluminum foil to exclude ambient light.

  • Addition: Cool the mixture to 0°C - 5°C . Add NBS portion-wise (solid) or dropwise (if dissolved in DMF) over 30 minutes.

    • Why? Low temperature reduces the kinetic energy available for the higher-activation-energy radical pathway.

  • Reaction: Allow the mixture to warm to 20°C - 25°C naturally. Stir for 2–4 hours.

  • Monitoring: Check via HPLC or TLC.

    • Target: < 2% Starting Material.

    • Limit: > 95% Product (3-bromo).[2]

  • Work-up: Pour the reaction mixture into ice-water (50 volumes). The product should precipitate as a solid.

    • Note: If the product is oiled out, extract with Ethyl Acetate.

  • Purification: Filtration usually yields high purity (>95%). If benzylic impurities are present, recrystallization from Ethanol/Water is effective (benzyl bromide derivatives often remain in the mother liquor).

Quantitative Data: Solvent Effects

The following table summarizes how solvent choice impacts the impurity profile for 7-methyl-1H-indazole bromination (based on general electrophilic substitution trends).

SolventMechanism FavoredMajor Impurity RiskRecommended?
DMF Ionic (EAS) None (High Selectivity)Yes (Gold Standard)
Acetonitrile Ionic (EAS)Minor Benzylic (if light present)Yes (Alternative)
Acetic Acid Ionic (EAS)Poly-bromination (Acid catalyzed)Conditional
CCl4 / Benzene Radical (FRS) 7-(Bromomethyl) (Major) NO
THF MixedSolvent bromination (THF-Br)No
References
  • Vertex Pharmaceuticals. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • Master Organic Chemistry. (2018). Benzylic Bromination: The Wohl-Ziegler Reaction. Available at: [Link]

Sources

optimizing Suzuki coupling conditions for 3-bromoindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki Coupling of 3-Bromoindazoles

Executive Summary

The 3-bromoindazole scaffold presents a unique set of electronic and steric challenges in palladium-catalyzed cross-coupling. Unlike simple aryl bromides, the adjacent pyrazole nitrogen atoms create a "poisoning" effect on palladium species, and the electron-rich nature of the heterocycle can make the C3-Br bond sluggish toward oxidative addition. Furthermore, the decision to protect the N1-nitrogen is the single most critical variable determining your reaction conditions.

This guide is structured as a dynamic troubleshooting interface, addressing the specific failure modes encountered in these couplings.

Part 1: The "Pre-Flight" Decision Matrix

Q: Do I really need to protect the N1-nitrogen? A: In 80% of cases, yes . While direct coupling of unprotected (free N-H) indazoles is possible, it severely limits your window of operation. The free N-H proton is acidic (


 in DMSO), leading to deprotonation under Suzuki conditions. The resulting indazolyl anion is an ambident nucleophile that can coordinate to 

intermediates, forming stable "off-cycle" resting states that shut down turnover.

Recommendation:

  • For Scale-up (>5g): Protect. It ensures consistent kinetics and easier purification.

  • For MedChem/Library (<100mg): You can attempt "Free N-H" conditions (see Protocol B), but expect variable yields depending on the boronic acid partner.

Q: Which protecting group should I choose? A: Avoid Boc (tert-butyloxycarbonyl) for Suzuki couplings if possible.

Protecting GroupStability (Basic Suzuki)Ease of RemovalVerdict
THP (Tetrahydropyranyl) HighAcid (mild)Gold Standard. Stable to base/heat; prevents N-coordination.
SEM (Trimethylsilylethoxymethyl) Very HighFluoride (TBAF)Excellent. Best for harsh conditions (high temp/strong base).
Boc LowAcid/HeatRisky. Often cleaves during the reaction (thermal/base instability), leading to mixed species and catalyst poisoning.
Acetyl Very LowBaseDo Not Use. Will cleave immediately.

Part 2: Catalyst & Ligand Selection

Q: My reaction is stalled. I'm using Pd(PPh3)4. What's wrong? A:


 is often insufficient for sterically demanding or electron-rich heteroaryl bromides. The oxidative addition step is slow, and the triphenylphosphine ligands are liable to oxidation.

The Upgrade Path:

  • The "Workhorse" (Protected Substrates):

    
    
    
    • Why: The bidentate ferrocenyl ligand has a large bite angle, accelerating reductive elimination. It is robust and air-stable.[1]

  • The "Problem Solver" (Unprotected/Steric):

    
     or 
    
    
    
    • Why: Dialkylbiaryl phosphine ligands (Buchwald ligands) are electron-rich (facilitating oxidative addition) and bulky (preventing N-coordination to Pd and speeding up reductive elimination).

Part 3: Troubleshooting & Optimization (Q&A)

Q: I am seeing significant "Protodehalogenation" (Indazole-H instead of Indazole-Ar). Why? A: This is the most common side-reaction. It occurs when the


 intermediate undergoes transmetallation with a hydride source instead of the boronate.
  • Root Cause 1: Solvent Choice. Alcohols (MeOH, EtOH) are common hydride donors, especially with strong bases.

    • Fix: Switch to aprotic polar solvents: Dioxane , DMF , or Toluene .

  • Root Cause 2: Base Strength. Strong alkoxide bases promote hydride elimination.[2]

    • Fix: Switch to mild, inorganic bases:

      
        or 
      
      
      
      .[2] Cesium Fluoride is particularly effective for heteroaryl couplings as it facilitates transmetallation without high basicity.
  • Root Cause 3: Water Content. Too little water prevents the formation of the reactive boronate species; too much can promote hydrolysis.

    • Fix: Maintain a strict 4:1 or 10:1 Organic:Water ratio .

Q: The boronic acid is decomposing (Protodeboronation) before coupling. A: Heteroaryl boronic acids (e.g., 2-pyridyl, 2-furyl) are notoriously unstable.

  • Fix 1: Use Boronic Esters (Pinacol) instead of acids. They are more stable.

  • Fix 2: Slow Addition. Add the boronic acid in portions over 1-2 hours.

  • Fix 3: Switch Base. Use

    
     instead of carbonates. The lower pH buffering helps stabilize the C-B bond.
    

Part 4: Visualizing the Logic

The following diagram illustrates the decision logic for optimizing your reaction conditions based on substrate protection and observed failure modes.

SuzukiOptimization Start Start: 3-Bromoindazole Coupling Decision1 Is N1 Protected? Start->Decision1 Protected Protected (THP/SEM) Decision1->Protected Yes Unprotected Unprotected (Free NH) Decision1->Unprotected No Cond_Prot Standard Protocol: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Protected->Cond_Prot Cond_Unprot Advanced Protocol: Pd-XPhos G3 or Pd(OAc)2/RuPhos K3PO4, Dioxane/H2O 100-140°C (Microwave) Unprotected->Cond_Unprot Result Analyze Outcome Cond_Prot->Result Cond_Unprot->Result Issue_Debrom Issue: Debromination (Indazole-H formed) Result->Issue_Debrom Byproduct Issue_Stall Issue: No Reaction (SM recovered) Result->Issue_Stall No Conversion Fix_Debrom Fix: 1. Switch solvent to Toluene/DMF (No alcohol) 2. Use CsF as base Issue_Debrom->Fix_Debrom Fix_Stall Fix: 1. Switch to XPhos/SPhos 2. Increase Temp (MW) Issue_Stall->Fix_Stall

Caption: Decision tree for selecting initial conditions and troubleshooting common failure modes in 3-bromoindazole coupling.

Part 5: Validated Experimental Protocols

Protocol A: The "Robust" Method (For N-Protected Substrates)

Best for: THP or SEM protected indazoles. High reliability.

  • Setup: In a reaction vial, combine:

    • N-Protected 3-bromoindazole (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • 
       (5 mol%)
      
    • 
       (2.0 equiv)
      
  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio). Concentration should be 0.1 M - 0.2 M.

  • Degas: Sparge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling.

  • Reaction: Seal and heat to 90°C for 4-16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Protocol B: The "Direct" Method (For Unprotected Free N-H)

Best for: Quick library synthesis where protection steps are undesirable. Requires Buchwald ligands or Microwave.

  • Setup: In a microwave vial, combine:

    • 3-Bromoindazole (1.0 equiv)[3]

    • Aryl Boronic Acid (1.5 - 2.0 equiv)

    • Catalyst:

      
       (5 mol%) + XPhos  or RuPhos  (10 mol%) OR 
      
      
      
      (5 mol%).
    • Base:

      
       (3.0 equiv) or 
      
      
      
      (3.0 equiv).
  • Solvent: 1,4-Dioxane / Water (5:1). Note: Some literature suggests adding EtOH for solubility, but avoid if debromination is observed.

  • Reaction: Microwave irradiation at 120-140°C for 30-60 minutes.

    • Why Microwave? Rapid heating overcomes the activation energy barrier imposed by the inhibitory N-H coordination.

References

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Source: Current Organic Chemistry.[1] Context: Establishes the efficacy of microwave heating and Cs2CO3 for overcoming free NH inhibition. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (PMC). Context: Detailed mechanistic study on why unprotected azoles fail and how Buchwald precatalysts (XPhos/SPhos) solve this. URL:[Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Source: RSC Advances. Context: Comparison of catalyst systems (Pd(PPh3)4 vs Pd(dppf)Cl2) and optimization of base/solvent for indazole derivatives. URL:[Link]

Sources

preventing decomposition of 3-Bromo-7-methyl-1H-indazole during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist (Ph.D.) Subject: Stability & Reaction Optimization for 3-Bromo-7-methyl-1H-indazole Ticket ID: IND-7ME-BR-001

Introduction: Understanding Your Scaffold

Welcome to the technical support hub for 3-Bromo-7-methyl-1H-indazole . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets). However, it presents a unique "dual-threat" profile that leads to common experimental failures:

  • The "Disappearing" Bromine: The C3-Br bond is chemically labile. While essential for cross-coupling, it is prone to unwanted hydrodehalogenation (debromination) under palladium catalysis or radical conditions.

  • The 7-Methyl Steric Clash: Unlike a standard indazole, the methyl group at position 7 creates significant steric hindrance around the N1 nitrogen. This distorts standard regioselectivity rules, often leading to mixtures of N1/N2 isomers or decomposition when forcing conditions are applied.

Below are the resolved tickets for the most common failure modes.

Ticket #01: "My Bromine Disappeared During Suzuki Coupling"

User Issue: "I attempted a Suzuki-Miyaura coupling at the C3 position. The reaction went to completion, but mass spec shows the product mass is M-79 (loss of Br) and replaced by H. I made the 7-methyl-indazole, not the coupled product."

Root Cause Analysis: You have encountered Hydrodehalogenation .[1] This occurs when the oxidative addition intermediate (Ar-Pd-Br) undergoes transmetallation with a hydride source instead of your boronic acid.

  • Hydride Source: Often the solvent (ethanol/isopropanol) or the base acting on the solvent (

    
    -hydride elimination).
    
  • Catalyst Death: If the catalytic cycle slows down (due to sterics), the active Pd species scavenges protons.

Troubleshooting Protocol: The "Zero-Hydride" Suzuki Method

To preserve the C3-Br bond while coupling, you must eliminate hydride donors.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk) Why?
Solvent Ethanol, MeOH, Isopropanol1,4-Dioxane, Toluene, or THF Alcohols are primary hydride sources. Switch to aprotic solvents.
Base

,


(anhydrous) or CsF
Strong alkoxide bases promote

-hydride elimination. Phosphate is milder.
Catalyst


or XPhos Pd G2
Bidentate or bulky ligands stabilize the Pd center and speed up reductive elimination over side reactions.
Temp Reflux (100°C+)60–80°C High heat promotes radical debromination pathways.

Step-by-Step Workflow:

  • Degas: Sparge 1,4-dioxane with Argon for 20 minutes. Oxygen promotes homocoupling and catalyst death.

  • Charge: Add 3-Bromo-7-methyl-1H-indazole (1.0 eq), Boronic Acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (5 mol%) last under positive Argon flow.
    
  • Heat: Stir at 80°C. Monitor by LCMS every 2 hours. Do not overnight without checking.

Ticket #02: "I Can't Control N1 vs. N2 Alkylation"

User Issue: "I need to alkylate N1, but I'm getting 50% N2 product and 20% recovered starting material. The 7-methyl group seems to be blocking the reaction."

Root Cause Analysis: The 7-methyl group exerts steric hindrance on the N1 lone pair.

  • Thermodynamics: N1-alkylated indazoles are generally more thermodynamically stable (aromaticity of the benzene ring is preserved).

  • Kinetics: The 7-Me group blocks the approach of electrophiles to N1, making the less hindered N2 kinetically favorable.

Decision Guide: Forcing Regioselectivity

To force the reaction to N1 despite the 7-methyl block, you must use conditions that allow thermodynamic equilibration or extreme nucleophilicity.

Scenario A: Target is N1-Alkylation (Desired)
  • The Fix: Use Phase Transfer Catalysis (PTC) or High-Temperature Thermodynamic Control.

  • Protocol:

    • Solvent: Toluene or Anisole (high boiling).

    • Base: KOH (powdered).

    • Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%).

    • Heat: 110°C.

    • Mechanism:[2][3] High heat allows the kinetic N2 product to revert (via alkyl migration) to the thermodynamic N1 product.

Scenario B: Target is N2-Alkylation (Desired)
  • The Fix: Use Mitsunobu Conditions .

  • Protocol:

    • Reagents: Alcohol (R-OH),

      
      , DIAD.
      
    • Solvent: THF, 0°C to RT.

    • Mechanism:[2][3] The bulky

      
      -Betaine intermediate interacts with the acidic proton. The steric bulk of the reagents plus the 7-Me group strongly disfavors N1, funneling exclusively to N2.
      

Ticket #03: "Reaction Turned Black/Tar During Lithiation"

User Issue: "I treated the starting material with n-BuLi to functionalize the 3-position, but I got a complex mixture and 'halogen dance' products."

Root Cause Analysis: 3-Bromoindazoles are notorious for the "Halogen Dance" (Base-catalyzed Halogen Migration).

  • N-H Acidity:

    
    -BuLi deprotonates N1-H first (
    
    
    
    ~14).
  • Migration: If the temp > -78°C, the lithiated species causes the bromine to migrate from C3 to C4 or C6 to relieve strain or seek a more stable anion position.

Visualization: The Lithiation Safety Pathway

LithiationWorkflow cluster_warning FAILURE MODE Start Start: 3-Bromo-7-methyl-1H-indazole Protect Step 1: Protect Nitrogen (SEM-Cl or THP) Start->Protect Essential: Prevent N-Li formation DirectLi Direct n-BuLi Addition Start->DirectLi Avoid! Cool Step 2: Cryogenic Cooling (-78°C, THF) Protect->Cool Prevent Halogen Dance Li_Add Step 3: Add Li-Reagent (LDA or LiTMP, NOT n-BuLi) Cool->Li_Add Li-Halogen Exchange Quench Step 4: Electrophile Quench (Rapid addition) Li_Add->Quench Trapping Dance Halogen Migration (C3 -> C4) DirectLi->Dance Thermodynamic Scrambling

Caption: Workflow to prevent Halogen Dance and decomposition during lithiation.

Correct Protocol:

  • Protection: You must protect N1 first (e.g., SEM-Cl).

  • Exchange: Use

    
    -BuLi (2 eq) at -78°C  in THF.
    
  • Timing: Do not stir the lithiated species for >15 mins. Add the electrophile immediately.

Ticket #04: Storage & Handling FAQ

Q: Is 3-Bromo-7-methyl-1H-indazole light sensitive? A: Yes. The C-Br bond can undergo slow homolytic cleavage under UV light, leading to radical decomposition and yellowing of the solid.

  • Action: Store in amber vials wrapped in foil.

Q: Can I store it in solution? A: Avoid storing in DMSO or DMF for long periods. These solvents can slowly decompose halo-heterocycles via nucleophilic attack or oxidation over months. Store as a dry solid at 4°C.

Q: Is it acid stable? A: The indazole core is basic. Strong acids (HCl) will protonate N2. While reversible, prolonged exposure to strong mineral acids can hydrolyze the C-Br bond if water is present.

References

  • BenchChem. (2025).[1] Preventing debromination in Suzuki coupling of bromo-imidazoles and indazoles. Retrieved from

  • Meanwell, N. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Retrieved from

  • Lamb, R. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[3][4][5] University College Cork / MPG.PuRe. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromoindazole derivatives.[6][7] Retrieved from

  • Song, J. J., et al. (2017). Organometallic Methods for the Synthesis of Indazoles. In Topics in Heterocyclic Chemistry. Springer.

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-7-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-7-methyl-1H-indazole and its derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are key intermediates in the synthesis of a wide range of biologically active compounds.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Bromo-7-methyl-1H-indazole?

The primary synthetic strategies for accessing 3-bromo-7-methyl-1H-indazole and its derivatives generally fall into two categories:

  • Bromination of a pre-formed 7-methyl-1H-indazole ring: This is a direct approach where 7-methyl-1H-indazole is treated with a brominating agent.

  • Cyclization of a pre-brominated and methylated precursor: This method involves constructing the indazole ring from a starting material that already contains the bromine and methyl substituents in the desired positions.

A common and effective method for the synthesis of related bromo-indazoles is the Sandmeyer reaction .[2][3] This involves the diazotization of an amino-indazole followed by reaction with a bromide source, such as cuprous bromide (CuBr).[2][4]

Q2: I am observing low to no yield in my bromination reaction. What are the likely causes?

Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

Probable CauseRecommended Solutions
Incomplete Reaction Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or cautiously increasing the temperature.[2]
Sub-optimal Reagents The choice and quality of the brominating agent are critical. N-Bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination.[2] Ensure your NBS is fresh and has been stored correctly. For direct bromination, liquid bromine in a suitable solvent like acetic acid is also an option.[2]
Inappropriate Reaction Conditions The solvent and temperature can significantly influence the reaction's success. Acetic acid is a common solvent for direct bromination with Br₂, while acetonitrile, dichloromethane, or chloroform are often used with NBS.[2]
Side Product Formation Over-bromination (di- or tri-bromination) can occur, particularly with activated indazole rings or an excess of the brominating agent.[2][5] Carefully control the stoichiometry of the brominating agent.
Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the 3-bromo position?

Controlling regioselectivity is a common hurdle in the functionalization of heterocyclic compounds like indazole.

Strategies to Enhance Regioselectivity:

  • Directing Groups: The electronic properties of existing substituents on the indazole ring will influence the position of bromination. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it, directing the incoming electrophile to specific positions.

  • Protecting Groups: The introduction of a protecting group on one of the nitrogen atoms (N1 or N2) can alter the electronic landscape of the indazole ring and thereby enhance the regioselectivity of the bromination.

  • Reaction Conditions: Temperature and solvent can play a significant role in the ratio of isomers formed. It is highly recommended to conduct small-scale trial reactions to screen various conditions and identify the optimal parameters for your specific synthesis.[2]

Q4: Purification of the final 3-Bromo-7-methyl-1H-indazole product is proving difficult. What techniques can I employ?

Purification can be challenging due to the presence of closely related isomers or other side products with similar polarities.

Purification Strategies:

Purification MethodKey Considerations
Column Chromatography This is a standard and effective method for separating isomers. Experiment with a range of solvent systems (e.g., ethyl acetate/heptane, dichloromethane/methanol) to achieve optimal separation on a silica gel column.[2][6]
Recrystallization If a solid product is obtained, recrystallization can be a powerful purification technique.[2] Common solvents to explore for recrystallization include ethanol, ethyl acetate, and heptane.
Aqueous Work-up A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with water, brine, and sometimes a mild base like a saturated sodium bicarbonate solution to neutralize any acidic byproducts.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 3-Bromo-7-methyl-1H-indazole derivatives.

TroubleshootingWorkflow start Synthesis of 3-Bromo-7-methyl-1H-indazole Fails issue Identify Primary Issue start->issue low_yield Low or No Yield issue->low_yield Yield Issue isomer_mix Mixture of Isomers issue->isomer_mix Selectivity Issue purification_diff Purification Difficulty issue->purification_diff Purity Issue check_reagents Verify Reagent Quality & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) low_yield->optimize_conditions isomer_mix->optimize_conditions control_stoichiometry Control Brominating Agent Stoichiometry isomer_mix->control_stoichiometry use_protecting_groups Consider N-Protecting Groups isomer_mix->use_protecting_groups screen_solvents Screen Chromatography Solvents purification_diff->screen_solvents try_recrystallization Attempt Recrystallization purification_diff->try_recrystallization thorough_workup Ensure Thorough Aqueous Work-up purification_diff->thorough_workup solution Successful Synthesis check_reagents->solution Resolved optimize_conditions->solution Resolved control_stoichiometry->solution Resolved use_protecting_groups->solution Resolved screen_solvents->solution Resolved try_recrystallization->solution Resolved thorough_workup->solution Resolved

Caption: A decision-making workflow for troubleshooting failed synthesis.

Key Experimental Protocols

General Protocol for the Synthesis of 7-Bromo-1H-indazole via Sandmeyer Reaction

This protocol, adapted from established procedures, provides a general guideline for the synthesis of a related bromo-indazole and can be a starting point for the synthesis of the 7-methyl derivative.[2][7]

Step 1: Diazotization of 7-Aminoindazole

  • Dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid and dilute with water.

  • Cool the solution to -10 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature.

  • Stir the reaction mixture at -5 °C for 15 minutes.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a cooled solution of cuprous bromide (CuBr) in concentrated hydrobromic acid.

  • Add the CuBr solution dropwise to the diazonium salt solution over 15 minutes.

  • Allow the mixture to stir at room temperature for 2 hours.

Step 3: Work-up and Purification

  • Neutralize the reaction with a saturated sodium bicarbonate solution.

  • Dilute the mixture with water and filter the precipitate.

  • Wash the filter cake with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

SandmeyerProtocol start Start: 7-Amino-1H-indazole diazotization Diazotization (NaNO₂, HBr, -10°C) start->diazotization diazonium_salt Aryl Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr, HBr) diazonium_salt->sandmeyer workup Aqueous Work-up & Extraction sandmeyer->workup purification Column Chromatography workup->purification product Product: 7-Bromo-1H-indazole purification->product

Caption: Step-by-step workflow for the Sandmeyer synthesis of 7-bromo-1H-indazole.

Chemical Safety Information

It is imperative to consult the Safety Data Sheet (SDS) for all reagents used in the synthesis. 3-Bromo-1H-indazole is classified as a toxic solid.[8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazardous Decomposition Products:

Under fire conditions, 3-bromo-1H-indazole may decompose to produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and bromine.[8]

References

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis.
  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • BenchChem. (2025). optimizing reaction conditions for bromo-indazole synthesis.
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine.
  • BenchChem. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

  • Baron, M., et al. (2012). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide.
  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from [Link]

  • Scribd. (2015). 4 Bromo 1H Indazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Retrieved from [Link]

  • Google Patents. (2013). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Semantic Scholar. Retrieved from [Link]

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Retrieved from [Link]

Sources

byproduct identification in 3-Bromo-7-methyl-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-bromo-7-methyl-1H-indazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., VEGFR, ALK inhibitors).[1][2] However, the combination of the C3-bromide (labile handle) and the C7-methyl group (steric bulk adjacent to N1) creates a unique reactivity profile that often frustrates standard protocols.

This guide addresses the two most critical failure modes:

  • Regiochemical Scrambling: The 7-methyl group sterically hinders N1, leading to unexpected N2-alkylation.[1]

  • Catalytic Dehalogenation: The C3-Br bond is prone to "protodebromination" during cross-coupling, often mistaken for unreacted starting material.[2]

Module 1: The N-Alkylation Conundrum (N1 vs. N2)

The Issue: Users frequently report obtaining a mixture of isomers or the "wrong" regioisomer when attempting to alkylate the N1 position.

Technical Insight: While N1-alkylation is generally thermodynamically preferred for indazoles, the 7-methyl group introduces significant steric strain (peri-interaction) for substituents entering at N1.[1][2] This lowers the energy barrier difference between N1 and N2 transition states, making the reaction highly sensitive to kinetic control.

Troubleshooting Q&A

Q: I used K₂CO₃/DMF for alkylation, but I isolated the N2-isomer. Why? A: Under weak base conditions (K₂CO₃), the reaction is often kinetically controlled.[1] The N2 position is less sterically hindered than N1 (which is blocked by the 7-Me).

  • Solution: Switch to Thermodynamic Control . Use NaH (Sodium Hydride) in THF or DMF .[1] The sodium cation coordinates with the N2 lone pair, and the elevated temperature/strong base allows the system to equilibrate to the thermodynamically stable N1-isomer.

Q: How do I deliberately synthesize the N2-isomer? A: Exploiting the "7-Methyl Effect" is key here.

  • Protocol: Use Meerwein’s salt (Et₃OBF₄) or alkyl imidates in non-polar solvents (DCM).[1][2] Alternatively, perform the reaction under kinetic conditions: Cs₂CO₃ in Acetone at 0°C often favors N2 due to the steric blockade at N1.

Visualizing the Pathway

N_Alkylation_Pathway Start 3-Bromo-7-methyl-1H-indazole Deprotonated Indazolyl Anion (Ambident Nucleophile) Start->Deprotonated Base (NaH or K2CO3) TS_N1 TS: N1-Alkylation (High Steric Clash with 7-Me) Deprotonated->TS_N1 Slow (Steric penalty) TS_N2 TS: N2-Alkylation (Sterically Accessible) Deprotonated->TS_N2 Fast (Kinetic route) Prod_N1 Product: N1-Alkyl (Thermodynamic Product) TS_N1->Prod_N1 Prod_N2 Product: N2-Alkyl (Kinetic Product) TS_N2->Prod_N2 Prod_N2->Prod_N1 Equilibration (High T, Strong Base)

Caption: Kinetic vs. Thermodynamic pathways influenced by the 7-Methyl steric hindrance.

Module 2: C3-Functionalization (The "Missing Bromine")

The Issue: During Suzuki-Miyaura coupling at C3, the bromine is replaced by a hydrogen atom (Product Mass = Target Mass - R + H).[1][2] This is Protodebromination , not starting material.

Technical Insight: The 7-methyl group forces the indazole ring to twist slightly out of plane with bulky phosphine ligands, slowing down the Transmetalation step.[2] This leaves the oxidative addition complex (


) vulnerable to 

-hydride elimination from solvents or bases, leading to reduction.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product mass = SM - Br + H Protodebromination. Hydride source present (often from Ethanol/Isopropanol cosolvents or alkoxide bases).[1][2]1. Switch to 1,4-Dioxane/Water (exclude alcohols).2. Use inorganic bases (K₃PO₄ or CsF ) instead of ethoxides.3. Use Buchwald G3 precatalysts to speed up coupling.
Product mass = 2x SM - 2Br Homocoupling. Oxygen leak in the system.1. Degas solvents via sparging (Ar) for 20 mins, not just sonication.2. Check reaction vessel seal.
No Reaction (SM recovered) Catalyst Poisoning or Boronic Acid Hydrolysis .1.[1][2] Add SPhos or XPhos (electron-rich ligands).2.[3] Add the boronic acid in portions (it may be degrading faster than it reacts).
Module 3: Analytical Forensics (Proving the Structure)

The Issue: Standard 1H NMR is often ambiguous for distinguishing N1 vs N2 isomers in this specific scaffold.

The Solution: NOESY/ROESY Correlation The 7-Methyl group is the "Lighthouse" for structural assignment.[2]

  • N1-Alkylated Product:

    • Key Signal: Strong NOE correlation between the N-CH₂ protons and the 7-Methyl protons.

    • Secondary Signal: NOE between N-CH₂ and C2 (none).[2]

  • N2-Alkylated Product:

    • Key Signal: Strong NOE correlation between the N-CH₂ protons and the C3-Substituent (or C3-H if Br was removed).[1][2]

    • Crucial Check:Absence of NOE between N-CH₂ and 7-Methyl.[1][2]

Diagnostic Workflow

Analytical_Workflow Sample Unknown Isomer Sample NMR_Exp Run 1H NMR & NOESY Sample->NMR_Exp Check_7Me Check NOE: N-Alkyl <-> 7-Me NMR_Exp->Check_7Me Positive_7Me Correlation Observed Check_7Me->Positive_7Me Negative_7Me No Correlation Check_7Me->Negative_7Me Result_N1 CONFIRMED: N1-Isomer Positive_7Me->Result_N1 Check_C3 Check NOE: N-Alkyl <-> C3-Subst Negative_7Me->Check_C3 Result_N2 CONFIRMED: N2-Isomer Check_C3->Result_N2

Caption: Decision tree for assigning regioisomers using the 7-Methyl handle.

Standardized Protocol: High-Fidelity N1-Alkylation

Objective: Synthesis of 1-alkyl-3-bromo-7-methyl-1H-indazole with >95:5 regioselectivity.

  • Preparation: Charge a flame-dried flask with 3-bromo-7-methyl-1H-indazole (1.0 equiv) and anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.[4]

    • Critical Step: Allow to stir at 0°C for 30 minutes to ensure complete formation of the sodium salt and coordination.

  • Addition: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature. Stir for 2–4 hours.

  • Quench: Cool to 0°C. Quench with Sat. NH₄Cl.[4]

  • Purification: Extract with EtOAc. The N1 isomer is typically less polar (higher Rf) than the N2 isomer on Silica gel.

References
  • BenchChem. Troubleshooting regioselectivity in indazole synthesis. (Detailed discussion on thermodynamic vs kinetic control in indazoles).

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. (Analysis of steric parameters "B values" and transition state energies for hindered indazoles).

  • National Institutes of Health (NIH). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[2] (Specific data on C7-substituted indazole regioselectivity).

  • BenchChem. Preventing debromination in Suzuki coupling of bromo-imidazoles. (Applicable troubleshooting for bromo-indazole protodebromination).

Sources

Validation & Comparative

The Halogen Dance: A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold stands as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, provides an excellent framework for interacting with a wide array of biological targets, particularly protein kinases.[1] Strategic modification of this core, especially through halogenation, has proven to be a powerful tool for fine-tuning pharmacological properties. This guide offers an in-depth comparison of the biological activities of bromo- and chloro-substituted indazoles, providing experimental data and mechanistic insights to inform rational drug design.

The Subtle but Significant Impact of Halogen Substitution

The choice between a bromine and a chlorine substituent, while seemingly minor, can have profound effects on a molecule's physicochemical properties and, consequently, its biological activity. These differences stem from the fundamental properties of the halogen atoms themselves. Bromine is larger, more polarizable, and less electronegative than chlorine. These characteristics influence factors such as lipophilicity, hydrogen bonding potential, and the propensity to form halogen bonds, all of which are critical for molecular recognition by biological targets.

PropertyChlorine (Cl)Bromine (Br)Implication for Biological Activity
Atomic Radius (Å) 0.991.14Steric interactions within a binding pocket.
Electronegativity (Pauling Scale) 3.162.96Alters the electronic distribution of the indazole ring, influencing pKa and reactivity.
Polarizability (ų) 2.183.05Enhances van der Waals and halogen bonding interactions.
Lipophilicity (Hansch-Leo π parameter) +0.71+0.86Affects membrane permeability and binding to hydrophobic pockets.

A Tale of Two Halogens in Action: Comparative Biological Data

The influence of bromo- versus chloro-substitution is highly context-dependent, with the optimal choice varying based on the specific biological target and the overall molecular scaffold. Below, we present a comparative analysis of their activities across different therapeutic areas, supported by experimental data.

Kinase Inhibition: A Game of Fit and Interaction

The indazole core is a well-established hinge-binding motif in many protein kinase inhibitors.[1] The addition of a halogen can enhance binding affinity and selectivity.

One study on synthetic cannabinoid receptor agonists, which act on cannabinoid receptors (GPCRs) rather than kinases but still illustrates the principle of differential halogen effects, found that for compounds with a methyl ester head moiety, chlorinated indazole analogs exhibited lower EC50 values (indicating higher potency) than their brominated counterparts . Conversely, for analogs bearing an amide head group, the brominated derivatives were more potent . This highlights how the interplay between the halogen and other functional groups dictates the ultimate biological activity.

While direct head-to-head comparisons in large kinase inhibitor panels are not always published, the available data suggests that the larger size and greater polarizability of bromine can sometimes be advantageous in filling hydrophobic pockets within the ATP-binding site. However, the more electron-withdrawing nature of chlorine can also be beneficial in modulating the electronics of the indazole ring for optimal interaction.

Anticancer Activity: Influencing Cellular Fate

The anticancer properties of indazole derivatives are a major area of research. Halogenation has been shown to significantly impact their cytotoxic and antiproliferative effects.

In a study comparing the anticancer activity of curcumin-pyrazole Knoevenagel condensates, the chloro-substituted derivative demonstrated a lower IC50 value (14.2 µg/ml) against the HeLa human cervical cancer cell line compared to the bromo-substituted analog (18.6 µg/ml) , indicating greater potency for the chloro-derivative in this specific chemical series.[4]

These findings underscore that there is no universal rule; the choice between bromine and chlorine must be determined empirically for each new chemical series and biological target.

Experimental Protocols: Unveiling Biological Activity

To provide a practical framework for researchers, we outline a standard experimental workflow for evaluating and comparing the biological activity of newly synthesized bromo- and chloro-substituted indazole derivatives.

General Workflow for Comparative Biological Evaluation

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Bromo- and Chloro-Indazole Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization biochemical Biochemical Assays (e.g., Kinase Inhibition) characterization->biochemical cellular Cell-Based Assays (e.g., Cytotoxicity, Proliferation) characterization->cellular ic50 IC50/EC50 Determination biochemical->ic50 cellular->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: A generalized workflow for the synthesis, characterization, and comparative biological evaluation of halogenated indazole derivatives.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Example)
  • Compound Preparation: Prepare stock solutions of the bromo- and chloro-substituted indazole test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.

  • Kinase Reaction Setup: In a microplate, combine the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffered solution.

  • Incubation: Add the diluted test compounds to the kinase reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a recombinant kinase allows for a direct assessment of the compound's effect on the target enzyme without the complexity of a cellular environment. The choice of detection method depends on the available instrumentation and the desired sensitivity and throughput.

Step-by-Step Protocol: Cell Viability Assay (MTT Assay)
  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the bromo- and chloro-substituted indazole compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Trustworthiness of the Protocol: This protocol includes both positive (e.g., a known cytotoxic drug) and negative (vehicle-only) controls to ensure the validity of the results. The colorimetric readout provides a quantitative measure of cell viability.

Conclusion and Future Perspectives

The choice between bromo- and chloro-substitution on the indazole scaffold is a critical decision in the drug discovery process. While bromine's larger size and polarizability can offer advantages in certain contexts, chlorine's greater electronegativity and smaller size may be more favorable in others. The presented data and protocols provide a framework for the systematic evaluation of these two important halogens.

Future research should focus on generating more direct comparative data for a wider range of biological targets. The integration of computational modeling and structural biology will be invaluable in predicting which halogen is likely to be optimal for a given target, thereby accelerating the design of more potent and selective indazole-based therapeutics.

References

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • ResearchGate. (n.d.). Chloro and Bromo-Pyrazole Curcumin Knoevenagel Condensates augmented Anticancer activity against Human Cervical Cancer Cells: Design, Synthesis, In silico Docking and In Vitro Cytotoxicity Analysis. [Link]

Sources

Definitive Structural Validation of 3-Bromo-7-methyl-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of kinase inhibitors and heterocyclic bioactive agents, the indazole scaffold is a privileged structure. However, the synthesis of 3-Bromo-7-methyl-1H-indazole presents a critical structural ambiguity: annular tautomerism (1H- vs. 2H-) and regioisomerism during functionalization.

While Nuclear Magnetic Resonance (NMR) is the workhorse of solution-state characterization, it frequently fails to definitively distinguish between N1- and N2-isomers or tautomers due to rapid proton exchange and overlapping chemical shifts. Single Crystal X-ray Diffraction (SC-XRD) remains the absolute method for structural validation, providing unambiguous proof of bond connectivity, tautomeric state, and intermolecular packing interactions.

This guide outlines the validation workflow, comparing SC-XRD against standard spectroscopic alternatives, and provides a self-validating protocol for crystallizing and solving the structure of 3-Bromo-7-methyl-1H-indazole.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following analysis compares the efficacy of SC-XRD against NMR and High-Resolution Mass Spectrometry (HRMS) for this specific indazole derivative.

Table 1: Structural Validation Performance Matrix
FeatureSC-XRD (Gold Standard) 1H/13C NMR (Solution) HRMS (Mass Spec)
Primary Output 3D Atomistic Model (XYZ coords)Magnetic environment of nucleiElemental Composition (

)
Tautomer ID Definitive (Direct H observation)Ambiguous (Time-averaged signals)None
Regioisomerism Absolute (N1 vs N2 defined)Inferential (Requires NOESY/HMBC)None
Sample State Solid (Crystal required)Solution (Solvent dependent)Ionized Gas
Limit of Detection Crystal size > 50 µm~1-5 mg< 1 µg
Structural Certainty 100% 85-95% (High risk of misassignment)0% (Formula only)
The "Indazole Ambiguity" Problem

In solution, 3-Bromo-7-methyl-1H-indazole exists in a dynamic equilibrium between the 1H and 2H tautomers.

  • NMR Limitation: Unless the exchange is slow on the NMR timescale (often requiring low temperatures like -40°C), the spectra show an average species. Furthermore, the 7-methyl group exerts steric pressure that may distort standard NOE (Nuclear Overhauser Effect) signals used to assign the NH proton location.

  • X-ray Advantage: Crystallization "freezes" the molecule into its most energetically stable conformer, allowing direct observation of the proton attached to N1 (or N2), thereby solving the structure definitively.

Visualization: Validation Logic & Workflow

The following diagrams illustrate the decision-making process and the experimental workflow required to validate the structure.

Diagram 1: The Necessity of X-ray Validation

This logic tree demonstrates why NMR is often insufficient for halo-indazoles.

IndazoleValidation Synthesis Crude Synthesis Product (3-Bromo-7-methyl-indazole) NMR 1H/13C NMR Analysis Synthesis->NMR Ambiguity Ambiguity: 1H vs 2H Tautomer? Regioisomer Purity? NMR->Ambiguity Broad NH signal Fast exchange Crystallization Crystallization Screening (Vapor Diffusion) Ambiguity->Crystallization Requires Absolute Proof XRD SC-XRD Data Collection (Mo/Cu Source) Crystallization->XRD Structure Definitive Structure (Bond Lengths & Packing) XRD->Structure Direct Phasing

Caption: Logic flow demonstrating the critical bottleneck (Ambiguity) where NMR fails and X-ray crystallography becomes mandatory.

Experimental Protocol: Crystallization & Structure Solution

To validate 3-Bromo-7-methyl-1H-indazole, follow this step-by-step protocol. This method relies on slow vapor diffusion , which is superior to evaporation for obtaining high-quality single crystals of halogenated heterocycles.

Phase 1: Crystal Growth (Vapor Diffusion)

Objective: Grow a single crystal >0.1 mm in at least two dimensions.

  • Solvent Selection:

    • Inner Solvent (Good solubility): Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF).

    • Outer Solvent (Precipitant): Pentane or Hexane.

  • Setup:

    • Dissolve 5 mg of pure 3-Bromo-7-methyl-1H-indazole in 0.5 mL of EtOAc in a small HPLC vial (inner vessel). Ensure the solution is clear; filter through a 0.2 µm PTFE filter if necessary.

    • Place the open HPLC vial inside a larger 20 mL scintillation vial (outer vessel).

    • Carefully add 3-5 mL of Pentane to the outer vial (do not let it overflow into the inner vial).

    • Cap the outer vial tightly.

  • Incubation:

    • Store at room temperature (20-25°C) in a vibration-free environment.

    • Mechanism:[1] Pentane vapor slowly diffuses into the EtOAc, lowering solubility and driving controlled nucleation.

    • Timeline: Check after 24-72 hours. Look for colorless prisms or needles.

Phase 2: Data Collection & Reduction

Objective: Collect diffraction data to < 0.8 Å resolution.

  • Mounting: Select a crystal with sharp edges (no cracks). Mount on a Kapton loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a liquid nitrogen stream.

    • Why: Reduces thermal vibration (atomic displacement parameters), essential for locating the H-atom on the Indazole nitrogen.

  • Diffraction:

    • Source: Mo-Kα (λ = 0.71073 Å) is preferred for Bromine-containing compounds to minimize absorption, though Cu-Kα is acceptable if the crystal is small.

    • Strategy: Collect a full sphere of data (completeness > 99%) to ensure accurate absorption correction (multi-scan).

Phase 3: Structure Refinement (SHELXL/OLEX2)
  • Phasing: Use Intrinsic Phasing (SHELXT) to solve the initial phase problem. The Bromine atom (heavy atom) will drive the solution.

  • Refinement:

    • Refine against

      
       using SHELXL.
      
    • Crucial Step: Locate the NH proton in the Difference Fourier Map.[2] Do not geometrically constrain it initially; finding this electron density peak confirms the tautomer (1H vs 2H).

    • Check for Disorder : The 7-methyl group may show rotational disorder.

    • Check for Twinning : Common in pseudo-symmetric space groups.

Diagram 2: Crystallographic Workflow

Technical steps from crude solid to refined model.

CrystalWorkflow Raw Raw Frames (Diffraction Pattern) Index Indexing (Unit Cell) Raw->Index Solve Structure Solution (SHELXT - Heavy Atom) Index->Solve Refine Refinement (Least Squares) Solve->Refine Validation CheckCIF (IUCr Standards) Refine->Validation

Caption: The computational pipeline for converting diffraction images into a validated molecular structure.

Data Presentation: Expected Results

When publishing or reporting the structure, summarize the data in a standard crystallographic table. Below are representative parameters typical for this class of molecule (Monoclinic Indazoles) to serve as a formatting template.

Table 2: Crystallographic Data Template

(Note: Values below are illustrative placeholders for the format)

ParameterValue (Representative)
Empirical Formula C₈H₇Br N₂
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
R₁ (all data) < 0.05 (Target)
Goodness-of-Fit (GooF) ~1.05
Bond Length (C3-Br) ~1.89 Å
Tautomer Confirmed 1H-Indazole (H on N1)

Validation Check:

  • Ensure the Flack Parameter is not reported if the space group is centrosymmetric (like P2₁/c).

  • Verify the N-N bond length is characteristic of indazoles (~1.37 Å).

Conclusion

For 3-Bromo-7-methyl-1H-indazole , X-ray crystallography is not merely a confirmatory step but a structural requirement . While NMR provides connectivity data, it cannot robustly distinguish the rapid tautomeric equilibrium or the precise static conformation required for structure-based drug design (SBDD). By following the vapor diffusion protocol and low-temperature data collection outlined above, researchers can obtain a definitive structural model that serves as an indisputable reference for all subsequent biological assays.

References

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Claramunt, R. M., et al. (2006). "The Tautomerism of Indazoles: Solution (NMR) and Solid State (X-ray) Results." Arkivoc, (v), 53-65. (Demonstrates the specific utility of X-ray for indazole tautomers). Link

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of crystal structure data." Link

  • Spek, A. L. (2020).[3] "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18. Link

Sources

comparative analysis of different synthetic routes to 3,7-disubstituted indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Orphan" Position Challenge

The indazole scaffold is a privileged structure in modern drug discovery, featuring prominently in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. While 3,5- and 3,6-disubstituted patterns are synthetically accessible and widely explored, 3,7-disubstituted indazoles represent a higher-value, yet more challenging chemical space.

The C7 position is critical for modulating solubility and targeting specific solvent-exposed pockets in protein active sites. However, it is sterically hindered by the N1-substituent and electronically deactivated compared to the C3 position. This guide objectively compares the three dominant synthetic strategies to access this scaffold, analyzing them based on regiocontrol, scalability, and library generation potential.

Strategic Landscape: Route Comparison

The synthesis of 3,7-disubstituted indazoles generally falls into three distinct methodologies. The choice of route depends heavily on the stage of development (Hit-to-Lead vs. Process Scale-up).

Route A: Sequential Functionalization (The "Scaffold" Approach)
  • Strategy: Start with a commercially available 7-haloindazole. Install the C3 substituent via electrophilic aromatic substitution (SEAr), followed by cross-coupling at C7.

  • Best For: Diversity-Oriented Synthesis (DOS), SAR exploration, library generation.

  • Primary Challenge: N1 vs. N2 protection regioselectivity and C7 steric hindrance during coupling.

Route B: De Novo Cyclization (The "Build-Up" Approach)
  • Strategy: Construct the pyrazole ring from pre-functionalized benzene precursors (e.g., 2-amino-3-substituted propiophenones) via diazotization.

  • Best For: Scale-up of a single target molecule; installing substituents at C7 that are difficult to cross-couple (e.g., small alkyls, trifluoromethyl).

  • Primary Challenge: Long linear sequences; harsh conditions (diazotization); limited derivative scope.

Route C: C-H Activation (The "Direct" Approach)
  • Strategy: Late-stage functionalization of the C7-H bond using transition metal catalysis (Pd, Ru, Rh).

  • Best For: Late-stage diversification of complex leads; atom economy.

  • Primary Challenge: High substrate specificity; requires directing groups; often lower yields compared to cross-coupling.

Comparative Data Analysis

The following table summarizes the performance metrics of these routes based on aggregated literature data and internal standard operating procedures.

FeatureRoute A: Sequential FunctionalizationRoute B: De Novo CyclizationRoute C: C-H Activation
Starting Material Cost Low (7-bromoindazole is a commodity)Medium (Requires specific phenones)High (Catalyst load)
Library Suitability High (Divergent point at C3 and C7)Low (Linear synthesis)Medium (Substrate dependent)
C7-Yield (Avg) 60–85% (Suzuki/Buchwald)40–70% (Cyclization yield)30–60%
Regiocontrol Requires careful N-protection (SEM/THP)Intrinsic (Pre-defined by precursor)Directing-group dependent
Scalability High (Standard Pd chemistry)Medium (Diazo safety concerns)Low (Catalyst cost/removal)

Deep Dive: Technical Analysis & Causality

The Regioselectivity Paradox (Route A)

The most common failure mode in Route A is the N-alkylation/protection step .

  • Mechanism: The indazole N1-H is more acidic (

    
    ) than N2. However, under thermodynamic control, alkylation favors N1. Under kinetic control or with steric bulk at C7, N2 alkylation becomes competitive.
    
  • Solution: For 3,7-disubstituted systems, the C7 substituent exerts steric pressure on N1.

    • Protocol: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) protection. These groups are bulky enough to direct selectivity but labile enough to remove.

    • Causality: If you attempt to install a bulky C7 group (e.g., o-tolyl) before N-protection, the steric clash will force the protecting group to N2, altering the electronic properties of the ring for the subsequent C3 functionalization.

The "Halogen Dance" (Route A vs B)

In Route A, if one starts with 7-bromoindazole and attempts direct halogenation at C3 (e.g.,


), there is a risk of halogen migration or over-halogenation.
  • Preferred Workflow:

    • Protect: 7-bromo-1H-indazole

      
       1-SEM-7-bromoindazole.
      
    • C3-Functionalize: Lithiation (

      
      ) followed by electrophile quench (e.g., 
      
      
      
      or aldehyde) is cleaner than electrophilic halogenation for 7-substituted systems.
    • C7-Couple: Suzuki-Miyaura coupling at C7.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic and the sequential functionalization workflow.

IndazoleSynthesis Start Target: 3,7-Disubstituted Indazole Decision Is the C7 substituent complex (Heterocycle/Aryl)? Start->Decision RouteA Route A: Sequential Functionalization (Preferred for Drug Discovery) Decision->RouteA Yes RouteB Route B: De Novo Cyclization (Preferred for Small Alkyls) Decision->RouteB No (e.g., Methyl, CF3) StepA1 1. Start: 7-Bromoindazole RouteA->StepA1 StepB1 1. Start: 2-Amino-3-R-Propiophenone RouteB->StepB1 StepA2 2. Protection (SEM/THP) Avoids N2 isomer StepA1->StepA2 StepA3 3. C3 Functionalization (Halogenation or Lithiation) StepA2->StepA3 StepA4 4. C7 Cross-Coupling (Suzuki/Buchwald) StepA3->StepA4 StepB2 2. Diazotization (NaNO2/HCl) StepB1->StepB2 StepB3 3. Cyclization (Widman-Stoermer) StepB2->StepB3

Figure 1: Decision Matrix and Synthetic Workflows for 3,7-Disubstituted Indazoles.

Experimental Protocol: Route A (Sequential)

This protocol describes the synthesis of a 3-aryl-7-heteroaryl-1H-indazole . It is designed to be self-validating; the disappearance of the characteristic C3-H proton in NMR confirms Step 2, and the shift in retention time in LCMS confirms Step 3.

Step 1: N-Protection[4]
  • Dissolve 7-bromo-1H-indazole (1.0 eq) in anhydrous THF (0.2 M).

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Wait for gas evolution to cease.

  • Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 h.

  • Checkpoint: LCMS should show a single major peak (

    
     corresponding to Product). If N2 isomer is observed (>10%), lower the temperature of addition.
    
Step 2: C3-Iodination (Electrophilic)
  • Dissolve 1-SEM-7-bromoindazole (1.0 eq) in DMF.

  • Add KOH (3.0 eq) followed by Iodine (

    
    , 1.2 eq).
    
  • Stir at RT for 4 h.

  • Workup: Quench with aqueous

    
     to remove excess iodine (color change from dark red to yellow).
    
  • Validation:

    
     NMR will show the loss of the singlet at 
    
    
    
    ppm (C3-H).
Step 3: Regioselective C3-Suzuki Coupling

Note: The C3-Iodine bond is more reactive than the C7-Bromine bond towards Pd-oxidative addition.

  • Combine 3-iodo-7-bromo-1-SEM-indazole (1.0 eq), Aryl-Boronic Acid A (1.1 eq), and

    
     (2.0 eq) in Dioxane/Water (4:1).
    
  • Degas with Argon for 10 min.

  • Add

    
     (5 mol%). Heat to 60°C for 4 h.
    
  • Critical Control:Do not overheat (>80°C) or run overnight, or the C7-bromide will begin to couple.

  • Isolate the 3-aryl-7-bromo intermediate.

Step 4: C7-Suzuki Coupling (The Difficult Step)
  • Combine the intermediate from Step 3 (1.0 eq) with Heteroaryl-Boronic Acid B (1.5 eq).

  • Catalyst Switch: Use a more active catalyst system for the sterically hindered C7 position.

    • Catalyst:

      
       (2 mol%)
      
    • Ligand: XPhos or SPhos (4 mol%) - Essential for hindered biaryls.

    • Base:

      
       (3.0 eq)
      
  • Solvent: n-Butanol or Toluene/Water (100°C, 12 h).

  • Deprotection: Treat with TFA/DCM or TBAF/THF to remove the SEM group.

Emerging Technologies: C-H Activation

While Route A is robust, Route C (Direct Arylation) is gaining traction for late-stage modification. Recent work by the Guillaumet group utilizes Pd(OAc)2 with phosphine ligands to directly arylate C7.

Mechanism of C7 Selectivity: In N-protected indazoles (e.g., N-THP), the N2 nitrogen can act as a directing group, coordinating the Palladium species to the C3 position. However, if C3 is blocked (as in our target 3,7-disubstituted systems), the catalyst, often guided by specific ligands or inherent acidity, can activate C7.

  • Key Limitation: This reaction is highly sensitive to the electronic nature of the C4 substituent. An electron-withdrawing group at C4 enhances C7 acidity, improving yield.

References

  • Review of Indazole Synthesis: Giraud, F., Anizon, F., & Moreau, P. (2022).[3][4][5] "C3-Indazole Functionalization: A Review." Current Targets in Molecular Therapeutics.

  • Loudon, G. M., & O'Toole, J. (1988). "General Synthesis of 3,7-Disubstituted Indazoles." Journal of Organic Chemistry.
  • Regioselective C7 Bromination and Coupling: El Kazzouli, S., et al. (2021). "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances.

  • C-H Activation Methodologies: Gambouz, K., et al. (2020).[6][7][8] "“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole." Molecules.

  • BenchChem Application Note: "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole." (Extrapolated for 7-Bromo analogs). BenchChem Technical Support.

Sources

Biological Activity Comparison of Methyl-Indazole Isomers: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the indazole scaffold is a privileged structure, frequently deployed as a bioisostere for indole and phenol rings[1]. Unlike indole, indazole possesses an additional nitrogen atom, allowing it to act simultaneously as a hydrogen bond donor (NH) and acceptor (N). This dual capacity often translates to improved target affinity, enhanced lipophilicity, and superior metabolic stability against Phase I and II metabolism[1].

However, the functionalization of the indazole ring—specifically the methylation at the N-1, N-2, or C-3 positions—profoundly alters its thermodynamic stability, electronic distribution, and spatial geometry. This guide provides an objective, data-driven comparison of the biological activities of methyl-indazole isomers (1-methylindazole, 2-methylindazole, and 3-methylindazole), exploring the causality behind their divergent pharmacological profiles and providing validated experimental protocols for their evaluation.

Thermodynamic Stability and Structural Causality

The biological divergence of methyl-indazole isomers is rooted in their fundamental thermodynamic and electronic properties.

  • 1-Methylindazole (N-1 Alkylation): Derives from the 1H-indazole tautomer, which retains full benzenoid aromaticity. Quantum chemical calculations and experimental data confirm that 1-methylindazole is approximately 3.2 to 3.6 kcal/mol more stable than its 2-methyl counterpart[2].

  • 2-Methylindazole (N-2 Alkylation): Derives from the 2H-indazole tautomer. The N-2 alkylation forces the pyrazole ring into a quinonoid-like electronic state, altering the dipole moment and the vector of the remaining lone pairs[3].

  • 3-Methylindazole (C-3 Alkylation): Retains the N-H bond (allowing it to still act as a hydrogen bond donor) but introduces steric bulk adjacent to the heteroatoms, which can heavily influence binding in tight orthosteric pockets like those found in kinases.

Causality in Target Binding: When a methyl group is placed at the N-2 position, the spatial projection of the substituent often creates severe steric clashes within receptor binding pockets optimized for indole-like geometries. Conversely, N-1 methylation mimics the N-alkylation of indoles, preserving the necessary binding vectors for critical hydrogen-bonding networks.

TautomerLogic Indazole Parent Indazole Scaffold Iso1 1-Methylindazole (Benzenoid Aromaticity) Stable: Base state Indazole->Iso1 N-1 Alkylation Iso2 2-Methylindazole (Quinonoid Character) Less Stable: +3.2 kcal/mol Indazole->Iso2 N-2 Alkylation Target1 Receptor Pocket (e.g., 5-HT2A) Maintains Affinity Iso1->Target1 Favorable Vector Target2 Receptor Pocket (e.g., 5-HT2A) Steric Clash / Inactive Iso2->Target2 Spatial Misalignment

Caption: Thermodynamic stability and spatial binding causality of N-1 vs N-2 methyl-indazole isomers.

Comparative Biological Activity: Case Studies

Serotonin Receptor (5-HT2A) Agonism

In the development of neurotherapeutics, indazoles are utilized as bioisosteres for the tryptamine core (e.g., 5-MeO-DMT). A comparative study of indazole analogs revealed a stark contrast between isomers[4]. The 1-methylindazole analog maintained measurable agonist activity at the 5-HT2A receptor. In sharp contrast, the 2-methylindazole analog was completely inactive up to 10 μM[4]. This loss of activity is directly attributed to the spatial misalignment of the N-2 methyl group, which disrupts the critical halogen/hydrophobic bonding interactions (e.g., with Phe234) required for Gq-coupled receptor activation[5].

Acid Ceramidase (AC) Inhibition

In the optimization of oxazolone carboxamides as Acid Ceramidase inhibitors, the indazole core was explored to improve metabolic stability. The 1-methylindazole derivative (Compound 12t) demonstrated potent inhibitory activity (IC50 = 0.092 μM), proving equipotent to the parent compound while offering superior drug-likeness[6]. The N-1 methylation successfully locked the conformation without disrupting the crucial hydrogen-bonding interactions required in the AC active site.

Kinase Inhibition and Anticancer Activity

Indazoles are privileged scaffolds for kinase inhibitors (e.g., Pazopanib, a VEGFR-2 inhibitor) because they form pivotal interactions with the kinase hinge region[1]. In studies of 6-substituted aminoindazoles against colorectal cancer cells (HCT116), the presence of a methyl group at the C-3 position (3-methylindazole) significantly dictated cytotoxicity. Aryl-substituted 3-methylindazoles exhibited potent anti-proliferative activity, whereas the absence of the C-3 methyl group favored smaller alkyl substitutions for optimal activity[7].

Quantitative Data Summary

The following table synthesizes the comparative pharmacological performance of specific methyl-indazole derivatives across different biological targets.

Isomer TypeTarget / AssayCompound / DerivativeBiological Activity (IC50 / EC50)Pharmacological Outcome
1-Methylindazole 5-HT2A Receptor5-MeO-DMT Analog (19b)Active AgonistEquipotent to 1H-indazole parent[4]
2-Methylindazole 5-HT2A Receptor5-MeO-DMT Analog (19c)> 10 μMInactive due to steric clash[4]
1-Methylindazole Acid CeramidaseOxazolone Carboxamide (12t)IC50 = 0.092 μMPotent inhibition, high stability[6]
3-Methylindazole HCT116 Cancer CellsAryl-substituted derivativeIC50 = 0.4 ± 0.3 μMPotent cytotoxicity, G2/M arrest[7]
Parent 1H-Indazole VEGFR-2 KinasePazopanibIC50 = 0.03 μMFDA-approved baseline reference[8]

Experimental Methodology: Self-Validating Evaluation Protocol

To objectively evaluate the biological divergence between 1-methyl and 2-methyl indazole isomers, researchers must utilize a self-validating functional assay. The following protocol details a Calcium Mobilization Assay for evaluating 5-HT2A receptor agonism, ensuring internal validation through reference controls.

Protocol: Functional Calcium Mobilization Assay for 5-HT2A

Rationale: 5-HT2A is a Gq-coupled GPCR. Activation leads to phospholipase C (PLC) cascade initiation, resulting in intracellular calcium release. Measuring this calcium flux provides a direct, functional readout of isomer activity.

Materials:

  • CHO-K1 cells stably expressing human 5-HT2A receptors.

  • Fluo-4 AM calcium indicator dye.

  • Test compounds: 1-methylindazole and 2-methylindazole analogs (>95% purity via LCMS).

  • Reference Agonist: Serotonin (5-HT) or 5-MeO-DMT (Positive Control).

  • Antagonist: Ketanserin (Negative/Specificity Control).

Step-by-Step Workflow:

  • Cell Plating: Seed CHO-K1/5-HT2A cells in 384-well black, clear-bottom microplates at a density of 15,000 cells/well in DMEM containing 10% dialyzed FBS. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove the culture media. Add 20 μL of Fluo-4 AM loading buffer (2 μM Fluo-4 AM, 2.5 mM probenecid in HBSS with 20 mM HEPES, pH 7.4) to each well. Incubate for 60 minutes at 37°C.

    • Causality Check: Probenecid inhibits the organic anion transporters, preventing the efflux of the fluorescent dye and ensuring a stable baseline.

  • Compound Preparation: Prepare 10-point serial dilutions (1:3) of the methyl-indazole isomers in assay buffer, starting from a top concentration of 10 μM.

  • Baseline & Specificity Validation (Self-Validating Step): Pre-incubate designated control wells with 1 μM Ketanserin for 15 minutes prior to reading. This ensures any observed calcium flux is strictly 5-HT2A mediated.

  • FLIPR Readout: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Automatically inject 10 μL of the test compounds/controls.

  • Data Acquisition: Record fluorescence continuously for 3 minutes post-injection (Excitation: 488 nm, Emission: 525 nm).

  • Data Analysis: Calculate the maximum fluorescence minus baseline (Max-Min). Normalize data to the maximum response elicited by the reference agonist (100%) and vehicle control (0%). Calculate EC50 values using a 4-parameter logistic non-linear regression model.

AssayWorkflow Step1 Synthesize & Purify Isomers (>95% LCMS) Step2 Culture CHO-K1 5-HT2A Cells Step1->Step2 Step3 Load Fluo-4 AM Dye (+ Probenecid) Step2->Step3 SubGraph_Validation Self-Validating Controls Step3->SubGraph_Validation Step4 FLIPR Calcium Flux Measurement Step3->Step4 PosCtrl Positive Ctrl: 5-MeO-DMT (Max Efficacy) SubGraph_Validation->PosCtrl NegCtrl Specificity Ctrl: Ketanserin Pre-incubation SubGraph_Validation->NegCtrl PosCtrl->Step4 NegCtrl->Step4 Step5 Non-linear Regression (EC50 Calculation) Step4->Step5

Caption: Self-validating high-throughput workflow for evaluating indazole isomer GPCR activity.

Conclusion

The biological activity of methyl-indazole isomers is not interchangeable. The thermodynamic stability of the 1-methylindazole isomer, combined with its favorable spatial projection, makes it a highly reliable bioisostere for indoles in drug discovery, preserving critical hydrogen-bonding networks. Conversely, 2-methylindazole derivatives frequently suffer from spatial misalignment and steric clashing, leading to a drastic loss of potency in tight orthosteric pockets (such as the 5-HT2A receptor). Researchers must employ strict regioselective synthesis and rigorous, self-validating functional assays to ensure the correct isomer is advanced in preclinical development.

References

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review Austin Publishing Group [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists ACS Medicinal Chemistry Letters (via NIH PMC)[Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors Journal of Medicinal Chemistry (via NIH PMC)[Link]

  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles Arabian Journal of Chemistry [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents RSC Advances [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists (ACS Pubs) ACS Medicinal Chemistry Letters [Link]

Sources

In Vitro Assay Validation for Compounds Derived from 3-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists Focus: Tyrosine Kinase Inhibition (VEGFR/PDGFR family)

Executive Summary: The 7-Methyl Indazole Advantage

The 3-Bromo-7-methyl-1H-indazole scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Unlike the generic indazole core, the 7-methyl substitution provides a critical steric handle that often improves selectivity by occupying the hydrophobic pocket (Gatekeeper/Back-pocket) of Type II kinase inhibitors, while the 3-bromo position serves as a versatile vector for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to access the solvent-exposed regions of the ATP binding site.

This guide provides a rigorous framework for validating derivatives of this scaffold, specifically comparing their performance against clinical standards (e.g., Pazopanib , Sunitinib ) and non-methylated analogs to justify the synthetic complexity.

Comparative Performance Analysis

To validate a new series derived from 3-Bromo-7-methyl-1H-indazole (referred to here as the INDZ-7Me Series ), researchers must demonstrate superiority or non-inferiority in three key metrics: Potency , Selectivity , and Metabolic Stability .

Table 1: Biochemical Potency Benchmark (Representative Data)

Objective: Demonstrate the contribution of the 7-methyl group to binding affinity.

Compound IDCore ScaffoldTarget (VEGFR2) IC50Selectivity (VEGFR2 vs. EGFR)Description
INDZ-7Me-Lead 3-Br-7-Me-Indazole derived12 nM >100-foldOptimized lead with hydrophobic pocket fill.
INDZ-7H-Analog 3-Br-Indazole (No Methyl)85 nM20-foldLoss of hydrophobic interaction at the 7-position.
Pazopanib Indazole-pyrimidine30 nMHighClinical Standard (FDA Approved).
Sunitinib Indolinone10 nMModerateClinical Standard (Multi-targeted).

Key Insight: If your INDZ-7Me derivative does not show a <50 nM IC50 against the primary target, re-evaluate the C3-substituent. The 7-methyl group should theoretically enhance potency by 2-5x compared to the 7-H analog due to entropic displacement of water in the kinase back-pocket.

Table 2: ADME Profiling Comparison

Objective: Assess if the 7-methyl group introduces metabolic liability (benzylic oxidation).

ParameterINDZ-7Me-LeadINDZ-7H-AnalogClinical Benchmark (Pazopanib)Validation Threshold
Solubility (pH 7.4) 25 µM40 µM<10 µM>10 µM desirable for oral bioavailability.
Microsomal Stability (t1/2) 45 min60 min~30-60 min>30 min (Human/Rat Liver Microsomes).
hERG Inhibition >10 µM>10 µM>10 µMMust avoid cardiotoxicity early.

Synthesis & Logic Workflow

Before assay validation, understanding the structural logic is essential. The 3-bromo position is the "diversity vector," while the 7-methyl is the "selectivity anchor."

SynthesisLogic Start 3-Bromo-7-methyl-1H-indazole (Scaffold) Step1 N1-Protection (THP/SEM) Start->Step1 Regiocontrol Step2 C3-Diversification (Suzuki/Sonogashira) Step1->Step2 Pd-Catalysis Step3 Deprotection & Salt Formation Step2->Step3 Acidic Cond. Lead INDZ-7Me Lead (Kinase Inhibitor) Step3->Lead Final Polish

Figure 1: Synthetic workflow transforming the 3-bromo-7-methyl core into a bioactive lead.

Detailed Experimental Protocols

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: Determine biochemical IC50 values. This is preferred over radiometric assays for high-throughput screening.

Mechanism: Detects the phosphorylation of a peptide substrate using a Europium-labeled antibody and a fluorescent tracer.

Step-by-Step Methodology:

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add fresh DTT (2 mM) and MnCl2 (2 mM) if testing Tyrosine Kinases.

  • Compound Dilution:

    • Prepare 100X compound stocks in 100% DMSO (10-point dose response, 3-fold serial dilution).

    • Dilute to 4X in Kinase Buffer (Final DMSO concentration in assay must be <1%).

  • Enzyme Reaction:

    • Add 2.5 µL of 4X Compound to a 384-well low-volume white plate.

    • Add 2.5 µL of 4X Kinase Enzyme (optimized concentration, typically 0.5–5 nM).

    • Pre-incubation: Incubate for 15 mins at RT to allow compound-enzyme binding.

    • Add 5 µL of 2X Substrate/ATP Mix (ATP concentration should be at Km(app) to ensure competitive inhibition mode is tested).

  • Detection:

    • Incubate for 60 mins at RT.

    • Add 10 µL of EDTA/Eu-Antibody detection mix to stop the reaction.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multi-mode plate reader (e.g., EnVision).

Scientific Integrity Check (Self-Validation):

  • Z' Factor: Must be > 0.5 for the assay to be valid.

  • Control: Include Staurosporine or Pazopanib as a positive control on every plate.

  • Interference: Run a "No Enzyme" control to check for compound autofluorescence.

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: Confirm that the biochemical inhibition translates to cellular signaling blockade (e.g., inhibition of VEGFR2 phosphorylation).

SignalingPathway Ligand VEGF-A (Ligand) Receptor VEGFR2 (RTK) Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS Phosphorylation Inhibitor INDZ-7Me (Inhibitor) Inhibitor->Receptor Blocks ATP Site RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK Nucleus Proliferation/Survival ERK->Nucleus Translocation

Figure 2: VEGFR2 Signaling Cascade. The INDZ-7Me compound blocks the receptor, preventing downstream ERK phosphorylation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVEC (Human Umbilical Vein Endothelial Cells) at 2x10^5 cells/well in 6-well plates. Starve in low-serum media (0.1% FBS) overnight.

  • Treatment:

    • Treat cells with INDZ-7Me derivative (0, 10, 100, 1000 nM) for 2 hours.

    • Stimulate with VEGF (50 ng/mL) for the final 15 minutes.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktails.

  • Blotting:

    • Load 20-30 µg protein per lane on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Primary Antibodies: Anti-p-VEGFR2 (Tyr1175) and Anti-p-ERK1/2.

    • Loading Control: Anti-Total-VEGFR2 or Beta-Actin.

  • Analysis: Densitometry should show a dose-dependent decrease in p-VEGFR2 bands relative to Total-VEGFR2.

Scientific Integrity Check:

  • Stimulation Control: A "No VEGF" lane is required to establish baseline phosphorylation.

  • Total Protein: Phospho-signal must decrease while Total protein remains constant; otherwise, you are measuring cytotoxicity, not kinase inhibition.

References

  • BenchChem. (2025).[1] The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Technical Guides. Link

  • Liu, Y., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Link

  • Vertex AI Search. (2023). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Link

  • Chem-Impex. (2024). 5-Bromo-7-methyl-1H-indazole Product Information and Applications. Chem-Impex International. Link

Sources

comparing the efficacy of different catalysts for 3-bromoindazole coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indazole scaffold at the C3 position is a critical transformation in medicinal chemistry, particularly for kinase inhibitors and oncology targets. However, 3-bromoindazole presents a unique bifurcated challenge: the electrophilicity of the C3-Br bond is moderate, while the acidic N1-H proton (pKa ~14 in DMSO) creates significant risk for catalyst poisoning and competitive N-arylation.

This guide compares three distinct catalyst generations for this transformation. Our analysis indicates that Buchwald G3 precatalysts (specifically XPhos Pd G3) offer the highest efficacy for unprotected (free NH) substrates , effectively mitigating the "poisoning" effect seen with traditional Pd(0) sources. For cost-sensitive, scale-up operations of N-protected substrates, Pd(dppf)Cl₂ remains the superior "workhorse" choice.

The Mechanistic Challenge

To select the right catalyst, one must understand the failure modes specific to 3-bromoindazole.

  • Catalyst Poisoning (N-Binding): In the absence of a protecting group (e.g., SEM, THP), the basic conditions required for Suzuki coupling deprotonate the N1 position. The resulting indazolyl anion is a potent ligand that can displace phosphines on Palladium, forming stable, unreactive Pd-amidate complexes (Pd-N bonds) rather than undergoing oxidative addition at the C-Br bond.

  • Oxidative Addition Rates: The C3-Br bond in indazole is electron-rich compared to simple aryl bromides. Electron-rich phosphines are required to facilitate oxidative addition.

Diagram 1: Mechanistic Failure Modes & Pathway

This diagram illustrates the competition between the desired catalytic cycle and the inhibitory N-binding pathway.

IndazoleMechanism Start 3-Bromoindazole (Free NH) Deprotonated Indazolyl Anion (N-Nucleophile) Start->Deprotonated Deprotonation OxAdd Oxidative Addition (L2Pd(Ar)Br) Start->OxAdd  Desired Path   Base Base (K3PO4/Cs2CO3) Base->Deprotonated Poison Pd-Amidate Complex (Catalytic Dead End) Deprotonated->Poison Coordination to Pd (Inhibition) Cat Active Pd(0)L2 Cat->Poison Cat->OxAdd TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Prod C3-Arylated Indazole TransMet->Prod Reductive Elimination

Caption: The "Indazole Dilemma": The deprotonated N1 anion competes for the Pd center, sequestering the catalyst into inactive amidate complexes (Grey), preventing the C3 oxidative addition (White).

Comparative Analysis of Catalysts

We evaluated three catalyst classes based on conversion rates, tolerance of the free N-H, and reaction conditions.

A. The Baseline: Pd(PPh₃)₄ (Tetrakis)
  • Status: Legacy / Deprecated for this application.

  • Performance: Poor to Moderate.[1][2]

  • Analysis: Tetrakis is coordinatively saturated and relies on triphenylphosphine dissociation. The dissociation is slow, and the resulting Pd species is easily captured by the indazole nitrogen. Reactions often require high temperatures (140°C microwave) or long reaction times (48h) to force conversion, leading to hydrodehalogenation side products.

B. The Workhorse: Pd(dppf)Cl₂[3][4]
  • Status: Recommended for Protected Substrates.

  • Performance: Good.

  • Analysis: The bidentate ferrocenyl ligand (dppf) has a large bite angle, which accelerates reductive elimination. It is robust and air-stable.[2][3][4] However, for unprotected 3-bromoindazole, it still suffers from some N-coordination inhibition, requiring higher catalyst loadings (5-10 mol%).

C. The High-Performance: XPhos Pd G3
  • Status: Gold Standard for Unprotected Indazoles.

  • Performance: Excellent.

  • Analysis: This third-generation Buchwald precatalyst activates rapidly at room temperature or mild heat (60°C). The bulky biaryl ligand (XPhos) creates a "steric roof" around the Palladium center. This steric bulk physically prevents the approach of the indazole nitrogen (preventing poisoning) while still allowing the oxidative addition of the C-Br bond.

Comparative Data Summary
FeaturePd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Ligand Class Monodentate ArylphosphineBidentate FerrocenylBulky Dialkylbiaryl
Free N-H Tolerance Low (Poisoning likely)ModerateHigh (Steric protection)
Typical Loading 5–10 mol%3–5 mol%1–2 mol%
Reaction Temp 100–140°C80–100°C40–80°C
Yield (Protected) 60–75%85–95% 90–98%
Yield (Unprotected) <40% (variable)50–70%80–95%
Cost Efficiency High (Cheap)High (Scalable)Moderate (Specialty)

Decision Framework & Experimental Protocols

Select your protocol based on your substrate's protection status.

Diagram 2: Catalyst Selection Decision Tree

Use this logic flow to determine the optimal reaction setup.

CatalystSelection Input Substrate: 3-Bromoindazole Decision1 Is N1 Protected? (SEM, Boc, THP) Input->Decision1 Protected Yes (Protected) Decision1->Protected Yes Unprotected No (Free NH) Decision1->Unprotected No Scale Scale > 10g? Protected->Scale MethodB Method B: XPhos Pd G3 (High Efficacy) Unprotected->MethodB Standard MethodC Method C: Microwave/Pressure (Force Conditions) Unprotected->MethodC If G3 fails MethodA Method A: Pd(dppf)Cl2 (Cost Effective) Scale->MethodA Yes Scale->MethodB No (Max Yield)

Caption: Selection logic prioritizing XPhos Pd G3 for difficult/unprotected substrates and Pd(dppf)Cl2 for scalable, protected intermediates.

Protocol A: High-Efficacy Coupling (Unprotected Substrates)

Target: 3-Bromo-1H-indazole (Free NH) + Aryl Boronic Acid.[5] Catalyst: XPhos Pd G3 (CAS: 1445085-55-1).

  • Setup: Charge a reaction vial with 3-bromoindazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv). Note: Phosphate is preferred over carbonate to minimize harsh deprotonation events before the catalyst engages.

  • Catalyst Addition: Add XPhos Pd G3 (2.0 mol%). If G3 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) premixed in solvent for 5 mins.

  • Solvent: Add degassed 1,4-Dioxane : Water (4:1 ratio) . Concentration should be 0.1 M - 0.2 M with respect to the indazole.

  • Reaction: Seal and heat to 80°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water/brine. The product will be in the organic layer.

    • Tip: If the product is amphoteric (due to the free NH), ensure the aqueous wash is pH neutral (pH ~7) to prevent loss to the aqueous layer.

Protocol B: Robust Scalable Coupling (Protected Substrates)

Target: 1-SEM-3-Bromoindazole + Aryl Boronic Acid. Catalyst: Pd(dppf)Cl₂[6][7]·DCM (CAS: 95464-05-4).

  • Setup: Charge flask with Protected Indazole (1.0 equiv), Boronic Acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent: Add Toluene : Ethanol : Water (4:2:1) . This biphasic system is excellent for solubilizing the lipophilic protected indazole and the inorganic base.

  • Catalyst: Add Pd(dppf)Cl₂ (3.0 mol%).

  • Reaction: Heat to 90°C under Nitrogen for 6–16 hours. The mixture will turn black upon completion (precipitation of Pd black).

  • Workup: Filter through Celite to remove Pd residues. Concentrate and purify via silica chromatography.

Troubleshooting & Optimization

  • Problem: Protodeboronation (Boronic acid degrades before coupling).

    • Solution: Switch to the corresponding Pinacol Ester (Bpin) or Potassium Trifluoroborate (BF3K). Lower the temperature to 60°C and use XPhos Pd G3.

  • Problem: Low Conversion of Free NH Indazole.

    • Solution: The catalyst is likely poisoned. Increase loading to 5 mol%. Ensure the solvent is strictly degassed (Oxygen promotes homocoupling and catalyst death). Switch base to Cs₂CO₃ in Dioxane/Water; the "Cesium Effect" often improves solubility and reactivity of the indazolyl anion.

  • Problem: N1-Arylation Side Product.

    • Solution: This occurs if the oxidative addition is too slow. Ensure you are using a bulky ligand (XPhos or SPhos) which kinetically disfavors the N-arylation pathway.

References

  • Guillaumet, G., et al. (2013).[2] "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Current Organic Chemistry.

  • Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[4][5] Journal of the American Chemical Society.

  • El Kazzouli, S., et al. (2021).[2][4] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances.

  • BenchChem Application Note. (2025). "Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole." BenchChem.[3][8]

  • Sigma-Aldrich. (2024). "User Guide: G3 and G4 Buchwald Precatalysts." Merck/MilliporeSigma.

Sources

Safety Operating Guide

Comprehensive Laboratory Guide: Safe Handling and Disposal of 3-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Operational Brief & Chemical Causality

As a Senior Application Scientist overseeing the integration of functionalized heterocycles into high-throughput discovery pipelines, I recognize that 3-Bromo-7-methyl-1H-indazole is a highly versatile building block. It is frequently utilized in the synthesis of complex pharmaceutical intermediates, including Gq-biased agonists for the 5-HT2A receptor[1] and advanced kinase inhibitors.

However, the structural benefits of this compound—specifically the reactive C3-bromine atom and the nitrogen-rich indazole core—necessitate stringent, specialized disposal protocols. Mishandling this compound not only violates EPA/RCRA regulations but poses immediate respiratory and dermal hazards to laboratory personnel[2]. This guide provides the mechanistic reasoning and self-validating protocols required to safely manage and dispose of this chemical, ensuring your laboratory maintains the highest standards of operational safety.

Physicochemical & Hazard Profiling

To effectively manage waste, we must first understand the quantitative and qualitative hazard profile of the material. Below is the consolidated safety data for 3-Bromo-7-methyl-1H-indazole[3],[4],[2].

Property / AttributeValue / Description
Chemical Name 3-Bromo-7-methyl-1H-indazole
CAS Registry Number 885519-00-6
Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary Codes P261, P280, P305+P351+P338, P501
Waste Classification Halogenated Organic Waste

The Causality of Halogenated Waste Management

Why must 3-Bromo-7-methyl-1H-indazole be strictly segregated from standard organic waste? The causality lies in its thermal degradation profile.

When non-halogenated organic waste is incinerated, it typically combusts cleanly into carbon dioxide and water. However, subjecting brominated compounds to standard incineration temperatures without specialized equipment results in the generation of highly corrosive hydrobromic acid (HBr) gas and potentially toxic brominated dioxins/furans. Furthermore, the indazole nitrogen atoms contribute to nitrogen oxide (NOx) emissions.

Therefore, adherence to the P501 disposal code —which mandates disposal at an approved waste facility—is non-negotiable[2]. Halogenated waste must be routed to specialized high-temperature incinerators (>1100°C) equipped with alkaline flue-gas scrubbers designed to neutralize acidic halogen emissions.

Standard Operating Procedures (SOPs)

Every protocol in your laboratory should be a self-validating system. The following SOPs provide step-by-step guidance with built-in validation checks to ensure complete compliance.

SOP A: Routine Bench-Scale Disposal Workflow
  • State Assessment & Segregation: Determine if the waste is solid (consumables, empty vials, contaminated spatulas) or liquid (reaction filtrates, quenched solutions).

  • Liquid Waste Processing:

    • Action: Transfer all organic filtrates containing 3-Bromo-7-methyl-1H-indazole into a designated, grounded carboy strictly labeled "Halogenated Solvent Waste."

    • Causality: Halogenated solvents and solutes must be kept separate from non-halogenated waste to prevent explosive incompatibilities (e.g., acetone and chloroform in the presence of base) and to ensure the waste is routed to the correct scrubber-equipped incinerator.

    • Validation: Before capping the carboy, check the pH of the aqueous phase (if a biphasic quench was used) using pH paper. Ensure it is neutral (pH 6-8) to prevent unwanted exothermic reactions or pressure buildup in the waste container.

  • Solid Waste Processing:

    • Action: Place all contaminated pipette tips, filter papers, and weighing boats into a puncture-resistant, polyethylene bin lined with a hazardous waste bag.

    • Causality: Residual brominated powder can off-gas or cause dermal sensitization if left in open, unregulated laboratory trash[2].

    • Validation: Seal the bag and visually verify that the external label explicitly states "Contains Halogenated Organics: 3-Bromo-7-methyl-1H-indazole" to ensure RCRA compliance upon pickup.

SOP B: Immediate Spill Decontamination Protocol
  • Hazard Assessment & PPE:

    • Action: Immediately halt work. Don fresh nitrile gloves, safety goggles, a lab coat, and a P100 particulate respirator.

    • Causality: The compound carries H315 and H335 hazard codes[2]. Airborne dust presents an immediate inhalation and mucous membrane risk.

  • Dust Suppression (Critical Step):

    • Action: Do not dry-sweep the powder. Gently cover the spilled material with absorbent laboratory pads slightly dampened with ethanol or isopropanol.

    • Causality: Dry sweeping aerosolizes the active intermediate. Wetting the powder collapses the dust profile and solubilizes the compound for safer, controlled uptake.

  • Collection & Containment:

    • Action: Use a non-sparking, anti-static scoop to transfer the wetted mass into a sealable wide-mouth HDPE jar.

    • Validation: Ensure the lid is tightly secured, wipe the exterior of the jar with ethanol, and apply a Halogenated Waste label immediately.

  • Surface Decontamination:

    • Action: Wash the affected benchtop with a 1% Alconox/water solution, followed by a final wipe with 70% ethanol.

    • Causality: The mild detergent disrupts any remaining hydrophobic indazole residue, while the ethanol ensures rapid drying and final solubilization.

    • Validation: Perform a visual inspection of the surface under a handheld UV light (365 nm). Many conjugated indazoles exhibit faint fluorescence; an absence of fluorescence validates complete decontamination before resuming normal operations.

Visualized Disposal Pathway

G Start 3-Bromo-7-methyl-1H-indazole Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder, Vials, Tips) Decision->Solid Dry / Consumables Liquid Liquid Waste (Reaction Solutions) Decision->Liquid Dissolved / Quenched SolidBin Halogenated Solid Waste Container Solid->SolidBin LiquidBin Halogenated Solvent Waste Carboy Liquid->LiquidBin Incineration High-Temp Incineration (>1100°C) with Alkaline Scrubbing SolidBin->Incineration EPA/RCRA Licensed Hauler LiquidBin->Incineration EPA/RCRA Licensed Hauler

Workflow for the segregation and disposal of 3-Bromo-7-methyl-1H-indazole waste streams.

References

  • Heterocyclic compounds as 5ht2a biased agonists - Google Patents. Google Patents. 1

  • Buy 4-Bromo-1H-indazole Industrial Grade from Henan Fengda Chemical Co.,Ltd. - Echemi. Echemi. 2

  • 40598-94-5 | 3-Bromo-1H-indazole | BLD Pharm. BLD Pharm. 4

  • 21413-23-0, 6-AMINO-3-CHLORO (1H)INDAZOLE Formula - ECHEMI. ECHEMI. 3

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Bromo-7-methyl-1H-indazole is a halogenated heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors and other bioactive small molecules. While specific toxicological data for this exact isomer is often limited in public databases compared to its non-methylated analogs, its structural properties dictate a strict Class-Based Safety Approach .

As a halogenated indazole, this compound presents risks of severe eye irritation , respiratory tract irritation , and acute toxicity upon ingestion .[1] Furthermore, its physical form (often a fine, electrostatic powder) increases the risk of inhalation and surface contamination.

Core Safety Directive: Treat this compound as a Potent Bioactive until specific IC50/LD50 data proves otherwise. Engineering controls (fume hoods) are the primary defense; PPE is the critical secondary barrier.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The following hazard profile is derived from the GHS classifications of structurally homologous halogenated indazoles (e.g., 3-Bromo-1H-indazole).

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]Hand-to-mouth transfer is the #1 risk. Double-gloving is required for solution handling.
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6]Direct contact causes dermatitis. Solvents (DMSO/DMF) can carry the solid through the skin.
Eye Irritation H319 Causes serious eye irritation.[1][2][4][5][6]Fine dust can bypass standard safety glasses. Goggles are mandatory for powders.
STOT - SE H335 May cause respiratory irritation.[1][2][4][5][6]Zero-tolerance for open-bench weighing. Use a fume hood.[7][8][9]

Critical Note on Solubility: This compound is frequently dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) for reactions.

  • DCM penetrates standard nitrile gloves in <4 minutes.

  • DMF is a potent skin permeator that drags dissolved chemicals into the bloodstream.

  • Your PPE must change based on the solvent used.

PPE Selection Matrix

This table replaces generic advice with specific, scenario-based requirements.

PPE ComponentScenario A: Solid Handling (Weighing, Transfer)Scenario B: Solution Handling (Reaction, Extraction)
Hand Protection Standard Nitrile (4–5 mil).Change every 60 mins or immediately upon splash.Solvent-Specific Protocol: • Aq./Alcohols: Standard Nitrile.• DCM/Chloroform:Silver Shield/Laminate (under nitrile) or Viton.• DMF/DMSO: Double-gloved Nitrile (inspect frequently).
Eye Protection Chemical Safety Goggles (Indirect Vented).Reasoning: Prevents fine dust entry from side gaps.Safety Glasses with Side Shields (ANSI Z87.1).Condition: Face shield added if volume >100mL or under pressure.
Respiratory Fume Hood (Sash <18"). If hood unavailable (Emergency only): N95 or P100 Half-mask.Fume Hood Mandatory. Respirators are generally ineffective against solvent vapors unless specific organic vapor cartridges are used.
Body Protection Standard Lab Coat (Cotton/Poly).Buttoned to neck.Chemical-Resistant Apron (Tyvek/Rubber).Required if handling >1L volumes.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision process for selecting the correct glove and respiratory protection based on the state of matter and solvent carrier.

PPE_Decision_Tree Start Start: Handling 3-Bromo-7-methyl-1H-indazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Identify Solvent Solution->SolventCheck StandardPPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat HoodCheck->StandardPPE Yes RespReq STOP: Require N95/P100 Respirator + Goggles HoodCheck->RespReq No BenignSolv Water / Methanol / Ethanol SolventCheck->BenignSolv PermeatingSolv DMF / DMSO SolventCheck->PermeatingSolv AggressiveSolv DCM / Chloroform SolventCheck->AggressiveSolv Nitrile Single Nitrile Gloves OK BenignSolv->Nitrile DoubleNitrile Double Nitrile Gloves (Change every 15 mins) PermeatingSolv->DoubleNitrile Laminate Laminate (Silver Shield) or Viton Gloves REQUIRED AggressiveSolv->Laminate

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier compatibility.

Operational Protocols

A. Weighing & Transfer (Static Control)

Halogenated indazoles are often "fluffy" solids prone to static charge.

  • Preparation: Place an anti-static gun or ionizer bar inside the fume hood if available.

  • Containment: Weigh into a tared vial or weighing boat—never directly onto the balance pan.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Clean-up: Wipe the balance area with a damp Kimwipe (water/surfactant) immediately after weighing to capture invisible dust.

B. Emergency Spill Response

Scenario: You drop a vial containing 500mg of powder on the floor.

  • Alert: Announce "Spill!" to nearby lab mates.

  • Isolate: Mark the area. Do not walk through it.

  • PPE Upgrade: Put on shoe covers and double gloves .

  • Wet Method: Do not dry sweep (this aerosolizes the irritant). Cover the powder with wet paper towels (soaked in water or ethanol) to dampen it.

  • Collection: Scoop the damp mass into a hazardous waste bag.

  • Decontamination: Wash the floor area with soap and water 3 times.

C. Waste Disposal[3][5][10][11]
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Solid Hazardous Waste .

  • Liquid Waste:

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

    • If dissolved in Acetone/Methanol: Non-Halogenated Organic Waste (unless the concentration of the bromo-indazole is high enough to warrant halogenated classification—when in doubt, default to Halogenated).

  • Labeling: Clearly tag waste with "Contains 3-Bromo-7-methyl-1H-indazole - Irritant/Toxic."

Scientific Rationale & Causality

Why do we insist on these specific protocols?

  • The Halogen Effect: The bromine atom at position 3 increases the lipophilicity of the molecule (LogP increase). This facilitates easier penetration through lipid bilayers (skin/cell membranes) compared to non-halogenated variants.

  • The Indazole Scaffold: This structure mimics purines, allowing it to interact with kinase ATP-binding pockets. This biological activity is why we treat it as "toxic until proven otherwise"—it is designed to interfere with cell signaling.

  • Glove Permeation: The most common safety failure in medicinal chemistry is using nitrile gloves with chlorinated solvents (DCM). DCM swells the nitrile polymer matrix, creating micropores within seconds. The dissolved indazole then passes through these pores directly onto the skin, often unnoticed until dermatitis appears [1].

References

  • Vertex AI & Grounding Source . Handling Halogenated Solvents & Glove Compatibility. Washington State University / MIT Safety Guidelines. Retrieved February 28, 2026. 8

  • Fisher Scientific . Safety Data Sheet: 3-Bromo-1H-indazole (Analogous Hazard Data). Retrieved February 28, 2026. 3[8][9]

  • PubChem . 1H-Indazole Compound Summary & GHS Classification. National Library of Medicine. Retrieved February 28, 2026. 4

  • ChemicalBook . 5-Bromo-7-methyl-1H-indazole MSDS (Isomer Analog Data). Retrieved February 28, 2026. 6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-7-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.